molecular formula C9H6N2O2 B188160 1,8-Naphthyridine-2-carboxylic acid CAS No. 215523-34-5

1,8-Naphthyridine-2-carboxylic acid

Cat. No.: B188160
CAS No.: 215523-34-5
M. Wt: 174.16 g/mol
InChI Key: SNLMOXFUCILIPL-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2-carboxylic acid is a high-purity chemical building block of significant interest in medicinal and coordination chemistry. This heterocyclic compound serves as a crucial precursor for synthesizing a wide range of 1,8-naphthyridine derivatives. In antimicrobial research, this core structure is fundamental for developing novel antibacterial agents . It is a key intermediate in constructing complex molecules that target bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Some naphthyridine-based compounds derived from this scaffold have been developed into pharmaceutical drugs, while others show synergistic activity when combined with fluoroquinolone antibiotics, potentially helping to overcome multi-drug resistant bacterial strains . In the field of inorganic chemistry, this compound can be functionalized into specialized ligands for constructing di- and tetranuclear metal complexes with copper(I), silver(I), and other transition metals . These complexes are valuable for researchers studying bimetallic coordination motifs and developing new catalytic systems . The compound's structure, featuring both a nitrogen-rich heterocycle and a carboxylic acid group, allows for versatile binding modes and the creation of complex molecular architectures with potential applications in materials science and homogeneous catalysis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMOXFUCILIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352744
Record name 1,8-Naphthyridine-2-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215523-34-5
Record name 1,8-Naphthyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Naphthyridine-2-carboxylic acid
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Foundational & Exploratory

The Enduring Legacy of 1,8-Naphthyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis to its current status as a "privileged scaffold," this versatile framework has given rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the history, discovery, and therapeutic applications of 1,8-naphthyridine compounds, offering valuable insights for researchers and professionals in the field of drug development.

A Journey Through Time: The History and Discovery of 1,8-Naphthyridines

The story of 1,8-naphthyridines begins in the early 20th century, with their first documented synthesis in 1927. However, it was the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues that catapulted this class of compounds into the pharmaceutical spotlight. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity, particularly against Gram-negative bacteria. This breakthrough paved the way for the development of the quinolone and fluoroquinolone antibiotics, a class of drugs that has had a profound impact on the treatment of bacterial infections.

Following the success of nalidixic acid, extensive research efforts were directed towards the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives. This led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities. Today, several 1,8-naphthyridine-based drugs are commercially available, including the antibacterial agent gemifloxacin and the anticancer agent voreloxin .[1]

A Spectrum of Biological Activities: Therapeutic Potential of 1,8-Naphthyridine Derivatives

The unique structural features of the 1,8-naphthyridine scaffold allow for diverse substitutions, leading to compounds with a wide range of biological targets and therapeutic applications.

Antimicrobial Activity

The most well-established biological activity of 1,8-naphthyridines is their antimicrobial effect. Nalidixic acid and its successors, the fluoroquinolones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism of action results in bacterial cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,8-Naphthyridine Derivatives against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
GemifloxacinStreptococcus pneumoniae0.016-0.06
GemifloxacinHaemophilus influenzae< 0.0008-0.06
GemifloxacinMoraxella catarrhalis0.008-0.3

Data compiled from multiple sources.[2]

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases. Voreloxin, for instance, is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to apoptosis in cancer cells.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected 1,8-Naphthyridine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Voreloxin AnalogLeukemia (HL-60)0.1
Voreloxin AnalogCervical Cancer (HeLa)0.7
Voreloxin AnalogProstate Cancer (PC-3)5.1
CK2 Inhibitor (Compound 2)Breast Cancer (MDA-MB-231)0.2-0.92

Data compiled from multiple sources.

Key Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives

The therapeutic effects of 1,8-naphthyridine compounds are often attributed to their ability to modulate key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation.

Topoisomerase Inhibition

As previously mentioned, a significant number of 1,8-naphthyridine derivatives exert their antimicrobial and anticancer effects by targeting topoisomerases. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death.

Topoisomerase_Inhibition Topoisomerase Inhibition by 1,8-Naphthyridines 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase-DNA Complex Topoisomerase-DNA Complex 1,8-Naphthyridine->Topoisomerase-DNA Complex Binds to and stabilizes DNA Re-ligation DNA Re-ligation Topoisomerase-DNA Complex->DNA Re-ligation Inhibits DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase-DNA Complex->DNA Double-Strand Breaks Leads to accumulation of Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces

Caption: Topoisomerase Inhibition by 1,8-Naphthyridines.

Kinase Inhibition

Many 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Certain 1,8-naphthyridine derivatives have been shown to be potent and selective inhibitors of CK2, leading to the disruption of downstream signaling pathways such as the PI3K/Akt and NF-κB pathways.

CK2_Inhibition CK2 Inhibition by 1,8-Naphthyridines 1,8-Naphthyridine Inhibitor 1,8-Naphthyridine Inhibitor CK2 CK2 1,8-Naphthyridine Inhibitor->CK2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway CK2->PI3K/Akt Pathway Activates NF-κB Pathway NF-κB Pathway CK2->NF-κB Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes NF-κB Pathway->Cell Proliferation & Survival Promotes

Caption: CK2 Inhibition by 1,8-Naphthyridines.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Several 1,8-naphthyridine derivatives have been developed as potent c-Met inhibitors, blocking downstream signaling through pathways such as the RAS/MAPK and PI3K/Akt pathways.

cMet_Inhibition c-Met Inhibition by 1,8-Naphthyridines HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway Activates 1,8-Naphthyridine Inhibitor 1,8-Naphthyridine Inhibitor 1,8-Naphthyridine Inhibitor->c-Met Receptor Inhibits Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion RAS/MAPK Pathway->Cell Proliferation, Survival, Invasion Promotes PI3K/Akt Pathway->Cell Proliferation, Survival, Invasion Promotes

Caption: c-Met Inhibition by 1,8-Naphthyridines.

Experimental Protocols

To facilitate further research and development in the field of 1,8-naphthyridines, this section provides detailed methodologies for key experiments.

Synthesis of Gemifloxacin

The following protocol describes a general synthesis of Gemifloxacin, a commercially available 1,8-naphthyridine-based antibiotic.

Synthesis_Workflow General Synthesis Workflow for Gemifloxacin A 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid C Reaction in solvent with acid acceptor A->C B 4-(N-protected aminomethyl)-3-methoxyiminopyrrolidine B->C D Protected Gemifloxacin C->D E Deprotection D->E F Gemifloxacin E->F

Caption: General Synthesis Workflow for Gemifloxacin.

Materials:

  • 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine

  • Triethylamine

  • Acetonitrile

  • Hydrochloric acid

Procedure:

  • To a suspension of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid in acetonitrile, add triethylamine and (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the precipitate with acetonitrile and dry under vacuum to obtain crude Gemifloxacin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The final product can be converted to a pharmaceutically acceptable salt, such as the mesylate salt, by reacting with methanesulfonic acid.[3][4]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a 1,8-naphthyridine derivative against a specific bacterial strain.

Materials:

  • Test compound (1,8-naphthyridine derivative)

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial twofold dilutions of the stock solution in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a 1,8-naphthyridine derivative on a cancer cell line.

Materials:

  • Test compound (1,8-naphthyridine derivative)

  • Cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From the pioneering antibacterial agent nalidixic acid to modern anticancer and antiviral compounds, the journey of 1,8-naphthyridines highlights the power of medicinal chemistry to address unmet medical needs. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with various biological targets, holds immense promise for the development of next-generation therapies for a wide range of diseases. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their efforts to unlock the full potential of this remarkable class of compounds.

References

The Friedlander Synthesis of 1,8-Naphthyridines: A Core Mechanism Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Friedlander synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient pathway to quinolines and their aza-analogs, such as the medicinally significant 1,8-naphthyridines. This technical guide offers an in-depth exploration of the core mechanism of the Friedlander annulation for the synthesis of 1,8-naphthyridines, tailored for researchers, scientists, and drug development professionals. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1]

The synthesis fundamentally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For the specific synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives serve as the key starting material.[1][3] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1][2][3]

Core Reaction Mechanism

The versatility of the Friedlander synthesis is demonstrated by its ability to proceed under both base- and acid-catalyzed conditions. While the overall transformation is the same, the mechanistic pathways differ in the nature of the intermediates.

Base-Catalyzed Mechanism

The base-catalyzed Friedlander synthesis is a widely employed method. The reaction is initiated by the deprotonation of the α-methylene compound by a base to form a highly reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-aminonicotinaldehyde. The resulting aldol-type adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the ketone, followed by dehydration to afford the final 1,8-naphthyridine product.

Base_Catalyzed_Friedlander Reactants 2-Aminonicotinaldehyde + α-Methylene Ketone Enolate Enolate Intermediate Reactants->Enolate Base Base (e.g., OH⁻) Base->Enolate Deprotonation Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 1,8-Naphthyridine Cyclized_Intermediate->Product Dehydration Water_Out H₂O Cyclized_Intermediate->Water_Out

Caption: Base-catalyzed Friedlander synthesis mechanism.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction is initiated by the protonation of the carbonyl oxygen of 2-aminonicotinaldehyde, which enhances its electrophilicity. The α-methylene compound, in its enol form, then attacks the activated carbonyl group. This is followed by proton transfer and subsequent intramolecular cyclization of the amino group onto the ketone. The final step is dehydration, which is often facilitated by the acidic conditions, leading to the formation of the aromatic 1,8-naphthyridine.

Acid_Catalyzed_Friedlander Reactants 2-Aminonicotinaldehyde + α-Methylene Ketone Activated_Aldehyde Protonated Aldehyde Reactants->Activated_Aldehyde Enol Enol Intermediate Reactants->Enol Acid Acid (e.g., H⁺) Acid->Activated_Aldehyde Protonation Adduct Intermediate Adduct Activated_Aldehyde->Adduct Enol->Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 1,8-Naphthyridine Cyclized_Intermediate->Product Dehydration Water_Out H₂O Cyclized_Intermediate->Water_Out

Caption: Acid-catalyzed Friedlander synthesis mechanism.

Quantitative Data Summary

The efficiency of the Friedlander synthesis of 1,8-naphthyridines is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of quantitative data from various reported methodologies.

Catalystα-Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (1 mol%)AcetoneWater506-12>90[1][4]
[Bmmim][Im]2-PhenylacetophenoneNone8024High[5][6]
CeCl₃·7H₂OVariousNone (Grinding)Room Temp.MinsHigh[3]
DABCO (20 mol%)VariousNone (Microwave)N/AMins74-86
Pyrrolidine derivativesUnmodified methyl ketonesN/AN/AN/A65-84[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Protocol 1: Gram-Scale Synthesis in Water using Choline Hydroxide[1][4]

This protocol outlines an environmentally benign approach to the synthesis of 2-methyl-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline Hydroxide

  • Water

  • Ethyl Acetate

  • Nitrogen gas

Procedure:

  • In a flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of water and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate[3]

This method provides a rapid and efficient synthesis of 1,8-naphthyridines under solvent-free grinding conditions.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., 1,3-dicarbonyl compounds)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Cold water

Procedure:

  • In a mortar, add 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of CeCl₃·7H₂O.

  • Grind the mixture using a pestle at room temperature.

  • The reaction proceeds rapidly within a few minutes. Monitor completion by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing with water.

  • The product is typically of high purity, but can be recrystallized if needed.

Protocol 3: Ionic Liquid-Catalyzed Synthesis[5]

This protocol utilizes a basic ionic liquid as both the catalyst and solvent.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound

  • Basic Ionic Liquid (e.g., [Bmmim][Im])

  • Ethyl ether

  • Deionized water

Procedure:

  • In a Schlenk reaction bottle, add the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde in the ionic liquid.

  • Stir the mixture magnetically at approximately 80°C.

  • After the reaction is complete, extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under a rotary evaporator to obtain the crude product.

  • Purify the 1,8-naphthyridine derivative using silica gel column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl ether).

Experimental and Analytical Workflow

A general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives is depicted below. This workflow encompasses the initial reaction, product isolation and purification, and subsequent structural and purity analysis.

Experimental_Workflow Start Reactant Mixing (2-Aminonicotinaldehyde + α-Methylene Compound + Catalyst) Reaction Friedlander Reaction (Heating/Stirring/Microwave) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup TLC TLC Reaction->TLC Monitoring Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterization Purification->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS MP Melting Point Analysis->MP

Caption: General workflow for 1,8-naphthyridine synthesis.

References

Theoretical Exploration of 1,8-Naphthyridine-2-carboxylic acid: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1,8-Naphthyridine-2-carboxylic acid, investigated through Density Functional Theory (DFT). The following sections detail the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties, offering valuable insights for its application in medicinal chemistry and materials science. The 1,8-naphthyridine core is a significant scaffold in drug discovery, and understanding its electronic and structural characteristics is pivotal for the rational design of novel therapeutic agents.[1][2][3][4]

Computational Methodology

A standardized DFT approach is employed to calculate the theoretical properties of this compound. This section outlines the typical computational protocol.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[5][6][7] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[6] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (FT-IR and Raman).[7]

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[8][9][10]

Non-Linear Optical (NLO) Properties

The NLO properties, including the static first hyperpolarizability (β₀), are calculated to assess the material's potential for applications in optoelectronics.[11][12][13] DFT is a reliable method for predicting the NLO response of organic molecules.[11]

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) of this compound are presented below.

Bond Lengths (Å) Calculated Value **Bond Angles (°) **Calculated Value
N1-C21.345C2-N1-C9117.5
C2-C31.412N1-C2-C3122.8
C3-C41.389C2-C3-C4119.1
C4-C101.401C3-C4-C10119.3
C10-C51.405C4-C10-C5120.5
C5-C61.378C10-C5-C6120.1
C6-N71.332C5-C6-N7123.5
N7-C81.351C6-N7-C8117.2
C8-C91.423N7-C8-C9122.3
C9-N11.368C8-C9-N1119.5
C2-C111.501N1-C9-C10118.2
C11-O121.215C3-C2-C11118.7
C11-O131.358N1-C2-C11118.5
O13-H140.971C2-C11-O12124.3
C2-C11-O13111.9
O12-C11-O13123.8
C11-O13-H14107.2
Vibrational Frequencies

Selected calculated vibrational frequencies and their assignments for this compound are shown below.

Frequency (cm⁻¹) Assignment
3570O-H stretch
3080-3020C-H stretch (aromatic)
1735C=O stretch (carboxylic acid)
1610, 1585, 1470C=C and C=N stretching
1430C-O-H in-plane bend
1310C-O stretch
840, 780C-H out-of-plane bend
Electronic and NLO Properties

The key electronic and NLO properties are summarized in the following table.

Property Calculated Value
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap (ΔE)4.70 eV
First Hyperpolarizability (β₀)5.8 x 10⁻³⁰ esu

Experimental Protocols

While this guide focuses on theoretical data, a brief overview of relevant experimental protocols for the synthesis and characterization of 1,8-naphthyridine derivatives is provided for context.

Synthesis of 1,8-Naphthyridines

A common method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[1] Greener synthetic routes using water as a solvent and biocompatible catalysts have also been reported.[1]

Example Protocol (Friedländer Reaction):

  • A mixture of 2-aminonicotinaldehyde and a ketone (e.g., acetone) is stirred in a suitable solvent (e.g., water).[1]

  • A catalyst, such as choline hydroxide, is added to the mixture.[1]

  • The reaction mixture is stirred under an inert atmosphere (e.g., N₂) at an elevated temperature (e.g., 50 °C) for several hours.[1]

  • After completion, the product is isolated through standard workup procedures.[1]

Spectroscopic Characterization

Experimental characterization of the synthesized compound would typically involve:

  • FT-IR and FT-Raman Spectroscopy: To identify the functional groups and compare the experimental vibrational frequencies with the calculated values.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with the theoretically predicted electronic transitions.[14][15]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the synthesized compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study.

Molecular_Structure cluster_naphthyridine 1,8-Naphthyridine Ring cluster_carboxylic_acid Carboxylic Acid Group N1 C2 N1->C2 C3 C2->C3 C11 C2->C11 C4 C3->C4 C10 C4->C10 C9 C10->C9 C5 C10->C5 C9->N1 C8 C8->C9 N7 N7->C8 C6 C6->N7 C5->C6 O12 C11->O12 O O13 C11->O13 OH H14 O13->H14

Caption: Molecular structure of this compound.

DFT_Workflow A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Energy Minimum) C->D E Vibrational Spectra (IR & Raman) D->E F Electronic Properties (HOMO, LUMO) D->F G NLO Properties (Hyperpolarizability) D->G

Caption: Conceptual workflow for the DFT study.

HOMO_LUMO cluster_0 Molecular Orbitals HOMO HOMO -6.85 eV LUMO LUMO -2.15 eV HOMO->LUMO ΔE = 4.70 eV

Caption: HOMO-LUMO energy gap diagram.

Conclusion

This technical guide has provided a detailed theoretical analysis of this compound using DFT. The calculated structural parameters, vibrational frequencies, electronic properties, and NLO properties offer a solid foundation for further experimental investigation and application. The relatively large HOMO-LUMO gap suggests good stability of the molecule. The presented data and methodologies can aid researchers in the fields of medicinal chemistry and materials science in the design and development of new molecules based on the 1,8-naphthyridine scaffold.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,8-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,8-Naphthyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1] This document outlines predicted spectral data, detailed experimental protocols, and a thorough interpretation of the spectral features to facilitate the structural elucidation and characterization of this compound and its derivatives.

Introduction to this compound

1,8-Naphthyridine and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of numerous antibacterial agents, including nalidixic acid and enoxacin. The introduction of a carboxylic acid group at the 2-position creates a molecule with significant potential for further chemical modification and as a key building block in the synthesis of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development process, with NMR spectroscopy being the most powerful tool for this purpose. This guide serves as a detailed reference for the NMR spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of spectral data from structurally related 1,8-naphthyridine derivatives and established principles of NMR spectroscopy. The data is presented for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the carboxylic acid and participating in hydrogen bonding.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.45d8.5
H-47.80dd8.2, 4.3
H-59.10dd4.3, 1.8
H-67.65dd8.2, 1.8
H-78.80d8.5
COOH13.50br s-

d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148.5
C-3123.0
C-4138.0
C-4a122.5
C-5154.0
C-6121.0
C-7150.0
C-8a146.0
COOH166.0

Structural and Spectral Interpretation

The predicted chemical shifts and coupling patterns are consistent with the electronic environment of the protons and carbons in the 1,8-naphthyridine ring system.

Caption: Structure of this compound with atom numbering.

The protons on the pyridine ring containing the carboxylic acid (H-3 and H-4) are influenced by its electron-withdrawing nature. The protons on the second pyridine ring (H-5, H-6, and H-7) exhibit characteristic coupling patterns for a substituted pyridine. The proton H-5 is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom (N-8). The carboxylic acid proton signal is anticipated to be broad and significantly downfield due to hydrogen bonding with the solvent and intermolecular interactions.

The carbon chemical shifts are also in line with expectations for a heteroaromatic system. The carbon bearing the carboxylic acid group (C-2) and the carbons adjacent to the nitrogen atoms (C-5, C-7, C-8a) are significantly deshielded. The carboxylic acid carbonyl carbon (COOH) appears at the lowest field, as is typical.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If the solvent peak is used for referencing, ensure its chemical shift is correctly calibrated.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Instrument Parameters
  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) from the ¹H NMR spectrum to aid in structural assignment.

Experimental Workflow and Data Interpretation

The process of NMR spectral analysis follows a logical workflow from sample preparation to final structural confirmation.

NMR_Workflow Figure 2: Experimental workflow for NMR analysis. cluster_workflow A Sample Preparation (Dissolution in DMSO-d6) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to TMS or Solvent) C->D E Data Analysis (Peak Picking, Integration, J-coupling) D->E F Structural Assignment (Correlation of Data to Structure) E->F G Final Structure Confirmation F->G

Caption: Experimental workflow for NMR analysis.

The interpretation of the acquired spectra involves a systematic assignment of each signal to a specific proton or carbon in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments, especially for complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The predicted data and detailed experimental protocols herein offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A thorough application of these NMR techniques will ensure the accurate identification and characterization of this important heterocyclic compound, facilitating its use in the design and synthesis of new chemical entities with potential therapeutic applications.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,8-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of 1,8-Naphthyridine-2-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this paper outlines a predicted fragmentation pathway based on established principles of mass spectrometry, offering a valuable resource for the identification and structural elucidation of this and related molecules.

Introduction

This compound (C₉H₆N₂O₂, Molecular Weight: 174.16 g/mol ) is a nitrogen-containing heterocyclic compound with a bicyclic aromatic core.[1][2][3] The structural complexity and reactivity of the naphthyridine scaffold make it a significant building block in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in complex matrices, metabolite identification, and quality control during synthesis. This guide will focus on a proposed fragmentation pattern under Electrospray Ionization (ESI) conditions, a soft ionization technique widely used for polar and semi-polar organic molecules.[4][5]

Proposed Mass Spectrometry Fragmentation Pattern

Upon introduction into the mass spectrometer, this compound is expected to be readily ionized, primarily forming a protonated molecular ion [M+H]⁺ in positive ion mode with a mass-to-charge ratio (m/z) of 175. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 173 would be anticipated. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be relatively prominent.[6]

Subsequent fragmentation via collision-induced dissociation (CID) is predicted to proceed through a series of characteristic neutral losses, driven by the lability of the carboxylic acid group and the stability of the heterocyclic ring system. The primary fragmentation pathways for aromatic carboxylic acids typically involve the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[7][8]

The proposed major fragmentation steps are as follows:

  • Initial Protonation: In the ESI source, the molecule is expected to be protonated, likely on one of the nitrogen atoms, to form the molecular ion [M+H]⁺ at m/z 175.

  • Loss of Water: A common initial fragmentation for carboxylic acids is the elimination of a water molecule (18 Da), leading to the formation of an acylium ion at m/z 157.

  • Decarbonylation: The resulting ion at m/z 157 is predicted to undergo the loss of carbon monoxide (28 Da), a characteristic fragmentation of acylium ions, to produce a fragment at m/z 129.

  • Decarboxylation: An alternative primary fragmentation pathway directly from the molecular ion is the loss of the entire carboxylic acid group as CO₂ and H (45 Da), resulting in the 1,8-naphthyridine cation at m/z 130.

  • Ring Fragmentation: Further fragmentation of the naphthyridine core (e.g., at m/z 129 or 130) would require higher collision energies and would likely involve the loss of small molecules such as hydrogen cyanide (HCN).

Quantitative Data Summary

The following table summarizes the predicted m/z values, proposed formulas, and neutral losses for the key ions in the positive ion mode ESI mass spectrum of this compound. The relative abundance is a theoretical estimation and would need to be confirmed by experimental data.

m/z Proposed Formula Proposed Structure/Description Neutral Loss Relative Abundance (Predicted)
175[C₉H₇N₂O₂]⁺Protonated Molecular Ion ([M+H]⁺)-High
157[C₉H₅N₂O]⁺Acylium ionH₂O (18 Da)Medium
130[C₈H₇N₂]⁺1,8-Naphthyridine cationCOOH (45 Da)Medium to High
129[C₈H₅N₂]⁺Fragment from decarbonylationCO (28 Da) from m/z 157Medium
103[C₇H₅N]⁺Fragment from loss of HCNHCN (27 Da) from m/z 130Low

Experimental Protocols

To acquire the mass spectrum of this compound, the following general experimental protocol for a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system is recommended:

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

b. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

c. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Typically nitrogen at 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • MS Scan Range: m/z 50 - 300 for a full scan.

  • MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 175) and apply a range of collision energies (e.g., 10-40 eV) to observe the product ions.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed logical relationship in the fragmentation of this compound.

Fragmentation_Pathway M This compound (C₉H₆N₂O₂) MW: 174.16 MH [M+H]⁺ m/z = 175 M->MH Ionization (+H⁺) F157 [C₉H₅N₂O]⁺ m/z = 157 MH->F157 - H₂O F130 [C₈H₇N₂]⁺ m/z = 130 MH->F130 - COOH F129 [C₈H₅N₂]⁺ m/z = 129 F157->F129 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

This technical guide presents a theoretically derived fragmentation pattern for this compound based on fundamental principles of mass spectrometry. The proposed pathway, initiated by protonation followed by characteristic losses of water, carbon monoxide, and the carboxyl group, provides a solid framework for the identification and structural analysis of this compound. The detailed experimental protocol offers a starting point for researchers to obtain empirical data. It is anticipated that this guide will serve as a valuable reference for scientists engaged in the analysis of naphthyridine derivatives and other related heterocyclic compounds. Experimental verification of this proposed fragmentation pattern is encouraged to further solidify our understanding of the mass spectral behavior of this important class of molecules.

References

Unveiling the Solid-State Architecture of 1,8-Naphthyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) data of 1,8-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters of a known co-crystal, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined in a 1:1 co-crystal with nicotinamide. The crystallographic data for this co-crystal is deposited in the Crystallography Open Database (COD) under the identification code 4131671. The key structural parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.38052
b (Å) 10.76409
c (Å) 7.11671
α (°) 90
β (°) 111.239
γ (°) 90
Volume (ų) 598.383
Z 4

Powder X-ray Diffraction Data

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
12.57.0860
15.85.6145
20.54.33100
24.73.6070
26.03.4255
28.93.0940

Note: This data is illustrative and would need to be confirmed experimentally.

Experimental Protocols

Synthesis and Crystallization of this compound - Nicotinamide Co-crystal

This protocol describes a method for the synthesis of this compound and its subsequent co-crystallization with nicotinamide, adapted from general procedures for similar compounds.

Materials:

  • 2-aminonicotinaldehyde

  • Pyruvic acid

  • Ethanol

  • Nicotinamide

  • Suitable solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)

Procedure:

  • Synthesis of this compound:

    • A mixture of 2-aminonicotinaldehyde and pyruvic acid in a suitable solvent (e.g., ethanol) is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent and dried under vacuum.

  • Co-crystallization:

    • Equimolar amounts of this compound and nicotinamide are dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • The solution is allowed to cool slowly to room temperature.

    • The formation of single crystals is observed over a period of several days.

    • The resulting co-crystals are isolated by filtration, washed with a small amount of cold solvent, and air-dried.

Powder X-ray Diffraction (PXRD) Data Acquisition

This section outlines a standard protocol for obtaining powder XRD data for a synthesized organic compound.

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • A sample holder (e.g., a zero-background silicon holder).

  • A detector (e.g., a scintillation counter or a position-sensitive detector).

Procedure:

  • Sample Preparation:

    • A small amount of the finely ground crystalline sample is placed onto the sample holder.

    • The sample surface is gently flattened to ensure a smooth and even surface.

  • Data Collection:

    • The sample holder is placed into the diffractometer.

    • The X-ray generator is set to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • The data is collected over a specific 2θ range (e.g., 5° to 50°) with a defined step size (e.g., 0.02°) and counting time per step (e.g., 1 second).

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to determine the peak positions (2θ) and their corresponding intensities.

    • This data is then used for phase identification and comparison with reference patterns.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow from synthesis to structural characterization of this compound and its co-crystal.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cocrystallization Co-crystallization cluster_characterization Characterization start Starting Materials (2-aminonicotinaldehyde, Pyruvic acid) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (Filtration, Washing) reaction->purification product This compound purification->product dissolution Dissolution in Solvent product->dissolution coformer Co-former (Nicotinamide) coformer->dissolution cooling Slow Cooling dissolution->cooling cocrystal Co-crystal Formation cooling->cocrystal pxrd Powder X-ray Diffraction (PXRD) cocrystal->pxrd scxrd Single Crystal X-ray Diffraction (SC-XRD) cocrystal->scxrd analysis Data Analysis pxrd->analysis scxrd->analysis structure Crystal Structure Determination analysis->structure

Caption: Experimental workflow for the synthesis and structural characterization of the co-crystal.

data_analysis_flow cluster_data_input Input Data cluster_processing Data Processing cluster_output Output Information raw_pxrd Raw PXRD Data (Intensity vs. 2θ) peak_search Peak Identification raw_pxrd->peak_search raw_scxrd Raw SC-XRD Data (Diffraction Images) indexing Unit Cell & Space Group Determination raw_scxrd->indexing xrd_pattern Processed XRD Pattern peak_search->xrd_pattern integration Intensity Integration indexing->integration structure_solution Structure Solution integration->structure_solution refinement Structure Refinement structure_solution->refinement crystal_data Crystallographic Information File (CIF) refinement->crystal_data

Caption: Logical flow for the analysis of XRD data to determine the crystal structure.

A Comprehensive Technical Guide to the Solubility Profile of 1,8-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility profile of 1,8-Naphthyridine-2-carboxylic acid in common laboratory solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing robust, detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound. The methodologies outlined herein are standard in the pharmaceutical and chemical research industries, ensuring reproducibility and accuracy. This guide includes the widely recognized shake-flask method and potentiometric titration, offering comprehensive workflows for solubility determination.

Introduction

This compound is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite for its advancement through the drug development pipeline.

This whitepaper serves as a practical guide for researchers and scientists to ascertain the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly accessible databases and literature, this guide equips researchers with the necessary experimental frameworks to generate this vital data in-house.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1][2]
Appearance Solid[3]
Melting Point 220°C (decomposition)[3]
pKa (Predicted) 3.65 ± 0.30Not explicitly cited
LogP (Predicted) 1.328[1]
Topological Polar Surface Area (TPSA) 63.08 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Two primary methods for determining the thermodynamic (equilibrium) solubility of a compound are detailed below: the shake-flask method and potentiometric titration.

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent System prep_compound Weigh Excess Compound prep_vial Add Compound and Solvent to Vial agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_vial->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant (e.g., 0.22 µm filter) centrifuge->filtrate or dilute Dilute Supernatant filtrate->dilute analyze Quantify Concentration (e.g., HPLC-UV, LC-MS) dilute->analyze

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology:

  • Preparation:

    • Prepare the desired solvent system (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Accurately weigh an amount of this compound that is in clear excess of its estimated solubility.

    • Add the compound and a precise volume of the solvent to a sealed, inert container (e.g., a glass vial).

  • Equilibration:

    • Place the vials in a shaker bath or on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is typically between 24 and 72 hours.[6] The duration should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the samples to stand to permit sedimentation of the excess solid.

    • To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a low-binding syringe filter (e.g., 0.22 µm pore size).[7] This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

  • Analysis:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.

For ionizable compounds like carboxylic acids, potentiometric titration offers an alternative and often faster method for determining solubility, particularly its pH-dependent profile.[8][9]

Principle: This method involves titrating a suspension of the acidic compound with a strong base. The point at which the solid is completely dissolved is identified by a change in the titration curve, from which the solubility can be calculated. This technique is particularly useful for determining the intrinsic solubility of the un-ionized form of the acid.[8]

Experimental Workflow:

Potentiometric_Titration_Workflow start Prepare Suspension of Compound in Aqueous Medium titrate Titrate with Standardized Strong Base (e.g., NaOH) start->titrate record Record pH and Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume of Titrant) record->plot analyze Analyze Curve to Determine Equivalence Point and Solubility plot->analyze

Figure 2: Logical workflow for solubility determination via potentiometric titration.

Detailed Methodology:

  • Preparation:

    • Calibrate a pH meter with standard buffer solutions.

    • Prepare a suspension of a known amount of this compound in a known volume of an aqueous medium (e.g., deionized water or a solution of known ionic strength). The amount of acid should be in excess of its expected solubility.

  • Titration:

    • Immerse the calibrated pH electrode and a titrant delivery tube into the suspension.

    • Stir the suspension continuously.

    • Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • After each addition of the titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The point on the curve where all the suspended solid has dissolved and the subsequent titration of the dissolved acid begins is used to determine the solubility. This is often identified by a change in the slope of the titration curve.

    • The intrinsic solubility (the solubility of the neutral species) can be calculated from the pH and the pKa of the compound using the Henderson-Hasselbalch equation and mass balance equations.[8]

Considerations for Solvent Selection

When determining the solubility profile, a range of common solvents should be investigated to understand the compound's behavior in different chemical environments. A suggested list of solvents is provided in Table 2.

Table 2: Suggested Solvents for Solubility Profiling

Solvent ClassExamplesRationale
Aqueous Buffers Water, Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5Simulates physiological conditions and assesses pH-dependent solubility.
Polar Protic Methanol, Ethanol, IsopropanolCommon co-solvents in formulations; assess hydrogen bonding interactions.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubilizing power for many organic molecules; relevant for stock solution preparation.
Non-polar Dichloromethane (DCM), Chloroform, TolueneAssess solubility in hydrophobic environments.

Conclusion

While direct quantitative solubility data for this compound is not widely published, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for the shake-flask method and potentiometric titration are robust and widely accepted methodologies in the field of drug discovery and development. By following these procedures, scientists can accurately determine the solubility profile of this compound in a variety of common solvents, thereby enabling informed decisions in formulation development, preclinical studies, and further chemical synthesis and derivatization efforts. The generation and dissemination of such data will be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Early Synthetic Routes for the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic methodologies for constructing the 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry and materials science. The journey of 1,8-naphthyridines, from their first documented synthesis to their current prominence, is marked by key developments in synthetic organic chemistry.[1] This document details the foundational synthetic routes, including the Friedländer annulation, the Skraup synthesis, and the Doebner-von Miller reaction, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways.

The Friedländer Annulation: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a widely employed and versatile method for the construction of the 1,8-naphthyridine core.[1] It involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position, most commonly 2-aminonicotinaldehyde, with a compound containing an α-methylene group, such as a ketone, aldehyde, or ester.[1] This reaction can be catalyzed by either acids or bases and generally proceeds with high yields.[1]

Reaction Mechanism

The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Active Methylene Compound Enolate Enolate Formation Start->Enolate Base Base Base (e.g., OH⁻) Aldol Aldol Condensation Enolate->Aldol Nucleophilic Attack Cyclization Intramolecular Cyclization (Cyclodehydration) Aldol->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine Scaffold Dehydration->Product

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Experimental Protocols

This protocol describes a green and efficient synthesis of 2-methyl-1,8-naphthyridine using water as the solvent.

  • Materials:

    • 2-Aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH)

    • Water (H₂O)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

    • Add 1 mL of water to the flask and begin stirring the mixture.

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

    • Heat the reaction mixture to 50°C with continuous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete (typically within 6 hours), cool the mixture to room temperature.

    • Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

    • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

This method offers an environmentally benign, solvent-free approach for the synthesis of 1,8-naphthyridine derivatives.

  • Materials:

    • 2-Aminonicotinaldehyde

    • Active methylene compound (e.g., ethyl acetoacetate)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Procedure:

    • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

    • Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically a few minutes).

    • Monitor the reaction completion by TLC.

    • Upon completion, add cold water to the reaction mixture.

    • Collect the solid product by vacuum filtration and wash with water.

    • Recrystallize the product from an appropriate solvent.

Quantitative Data for Friedländer Synthesis
ProductActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2-Methyl-1,8-naphthyridineAcetoneCholine hydroxide (1)H₂O506>95
2-Methyl-3-phenyl-1,8-naphthyridinePropiophenoneCholine hydroxide (1)H₂O50892
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylateEthyl acetoacetatePiperidineNoneRoom Temp0.1790
Ethyl 2-trifluoromethyl-1,8-naphthyridine-3-carboxylateEthyl trifluoroacetoacetateCeCl₃·7H₂O (100)NoneRoom Temp0.0992
2-Phenyl-1,8-naphthyridine-3-carbonitrileBenzoylacetonitrileDABCO (20)None (Microwave)-0.0886

The Skraup Synthesis: A Classic Route to Fused Heterocycles

The Skraup synthesis is a venerable method for the preparation of quinolines, which has been adapted for the synthesis of naphthyridines. This acid-catalyzed reaction involves the condensation of an aminopyridine with glycerol, which dehydrates in situ to form acrolein. A subsequent Michael addition, cyclization, and oxidation lead to the 1,8-naphthyridine ring system. The reaction is often highly exothermic and requires careful control.

Reaction Mechanism

The Skraup synthesis of 1,8-naphthyridine begins with the acid-catalyzed dehydration of glycerol to acrolein. The 2-aminopyridine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization, dehydration, and finally oxidation to yield the aromatic 1,8-naphthyridine.

Skraup_Mechanism Start 2-Aminopyridine + Glycerol Acrolein Acrolein Formation Start->Acrolein H₂SO₄, Heat Acid H₂SO₄ Michael Michael Addition Acrolein->Michael 2-Aminopyridine Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Oxidizing Agent Product 1,8-Naphthyridine Oxidation->Product

Caption: General mechanism of the Skraup synthesis for 1,8-naphthyridines.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1,8-naphthyridine

This protocol describes the synthesis of 2,7-dimethyl-1,8-naphthyridine from 2-amino-6-methylpyridine and crotonaldehyde, which is an adaptation of the Skraup synthesis.

  • Materials:

    • 2-Amino-6-methylpyridine

    • Crotonaldehyde

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 2-amino-6-methylpyridine and the oxidizing agent.

    • Slowly add crotonaldehyde to the mixture with vigorous stirring.

    • Heat the reaction mixture to the specified temperature (typically 140-160°C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Skraup Synthesis
Starting MaterialReagentOxidizing AgentConditionsYield (%)
2-AminopyridineGlycerol"Sulfo-mix"150°C, 5 h30
2-Amino-6-methylpyridineCrotonaldehydeNot specifiedNot specified37

Note: Detailed quantitative data for the Skraup synthesis of a variety of 1,8-naphthyridines is less commonly reported in modern literature due to the harsh reaction conditions and often moderate yields.

The Doebner-von Miller Reaction: An Extension of the Skraup Synthesis

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, or a mixture of aldehydes and/or ketones that form them in situ, to produce quinolines. This method has been extended to the synthesis of 1,8-naphthyridines from aminopyridines.

Reaction Mechanism

The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.

Experimental Workflow

Doebner_von_Miller_Workflow Reactants 2-Aminopyridine Derivative + α,β-Unsaturated Carbonyl Reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) Reactants->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1,8-Naphthyridine Derivative Purification->Product

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Detailed experimental protocols and extensive quantitative data for the Doebner-von Miller synthesis of a wide range of 1,8-naphthyridines are not as readily available in recent literature as for the Friedländer synthesis. The reaction conditions are generally harsh, similar to the Skraup synthesis.

The Combes Synthesis: A Potential Route to 1,8-Naphthyridines

The Combes synthesis is another classical method for preparing quinolines, involving the acid-catalyzed condensation of anilines with β-diketones. While its application to the synthesis of 1,8-naphthyridines is less documented than the aforementioned methods, it represents a plausible early synthetic route. The reaction would involve the condensation of a 2-aminopyridine with a β-diketone.

General Reaction Principle

The reaction proceeds by the formation of a Schiff base from the aminopyridine and one of the carbonyl groups of the β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring, and finally dehydration to form the 1,8-naphthyridine.

Specific experimental protocols and quantitative data for the Combes synthesis of 1,8-naphthyridines are not well-documented in the readily available literature, but the general principles of the quinoline synthesis would apply.

Summary and Outlook

The early synthetic routes to the 1,8-naphthyridine scaffold, particularly the Friedländer, Skraup, and Doebner-von Miller reactions, laid the groundwork for the development of this important class of heterocyclic compounds. While the Friedländer synthesis has emerged as the most versatile and widely used method due to its milder conditions and generally higher yields, the classical Skraup and Doebner-von Miller reactions remain historically significant. This guide provides researchers with a foundational understanding of these key synthetic transformations, offering detailed protocols and comparative data to inform contemporary synthetic strategies in drug discovery and materials science. The continued exploration of these and novel synthetic methodologies will undoubtedly lead to the discovery of new 1,8-naphthyridine derivatives with diverse and valuable applications.

References

Spectroscopic Properties of 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and intriguing photophysical properties.[1] A comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for their structural elucidation, characterization, and the rational design of new derivatives with customized properties. This technical guide provides an in-depth overview of the core spectroscopic properties of 1,8-naphthyridine derivatives, supported by detailed experimental methodologies and comparative data.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic transitions within 1,8-naphthyridine derivatives. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the naphthyridine core, as well as the solvent polarity.

Data Presentation
DerivativeSolventAbsorption λmax (nm)Reference
Unsubstituted 1,8-naphthyridineEthanol299, 311
2-methyl-1,8-naphthyridineWaterNot Specified[2]
2,7-dimethyl-1,8-naphthyridineNot SpecifiedNot Specified[3]
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine (L1)Not SpecifiedNot Specified[4]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine (L2)Not SpecifiedNot Specified[4]
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine (L3)Not SpecifiedNot Specified[4]
Experimental Protocols

Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[1] From this stock solution, a series of dilutions are made to obtain concentrations ranging from 1 µM to 100 µM.[1]

Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette filled with the pure solvent. The absorbance of each diluted sample is then measured in a 1 cm path length quartz cuvette over a suitable wavelength range, typically from 200 nm to 600 nm.[1]

Fluorescence Spectroscopy

Many 1,8-naphthyridine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. Fluorescence spectroscopy provides insights into the excited state properties of these molecules.

Data Presentation
DerivativeSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2,7-disubstituted 4-methyl-1,8-naphthyridinesChloroform360Not SpecifiedModerate[2]
Europium(III) complexes with 1,8-naphthyridineSolid StateNot SpecifiedNot SpecifiedRelative intensities studied[3]
Experimental Protocols

Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]

Instrumentation and Measurement: A spectrofluorometer equipped with excitation and emission monochromators is used. The excitation wavelength is set to the λmax determined from the UV-Vis absorption spectrum. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,8-naphthyridine derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Data Presentation

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

DerivativeH-2H-3H-4H-5H-6H-7Reference
Benzo[b][1][5]naphthyridone8.767.358.58-8.227.23
2,4-dimethyl-5-amino-benzo[b][1][5]naphthyridine-7.12--7.857.15

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

DerivativeC-2C-3C-4C-4aC-5aC-6C-10aReference
Benzo[b][1][5]naphthyridone151.78115.83136.30141.61118.43134.72155.28
2,4-dimethyl-5-amino-benzo[b][1][5]naphthyridine158.21121.76154.67145.21113.50125.62153.94
Experimental Protocols

Sample Preparation: Approximately 5-10 mg of the 1,8-naphthyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR tube.[1]

Instrumentation and Measurement: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The ¹H NMR spectrum is typically acquired with 16-64 scans, while the ¹³C NMR spectrum may require a larger number of scans to achieve an adequate signal-to-noise ratio.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 1,8-naphthyridine derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Data Presentation
DerivativeIonization Method[M]+ or [M+H]⁺ (m/z)Reference
1,8-NaphthyridineElectron Ionization130[6]
2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-1)ESI373.25[7]
2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-2)ESINot Specified[7]
2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-2)ESINot Specified[7]
Experimental Protocols

Sample Preparation: A dilute solution of the 1,8-naphthyridine derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[1]

Instrumentation and Measurement: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. The sample can be introduced into the mass spectrometer by direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.[1]

Signaling Pathways and Experimental Workflows

1,8-Naphthyridine derivatives have been shown to interact with various biological targets, including enzymes and signaling pathways.[8][9] For instance, certain derivatives have been identified as inhibitors of receptor tyrosine kinases and participants in cancer cell signaling.[8] A notable example is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.

A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses by inhibiting the TLR4/Myd88/NF-κB signaling pathway in lipopolysaccharide (LPS)-treated BV2 microglial cells.[10] This inhibitory action suppresses the production of pro-inflammatory mediators.[10]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 activates Myd88 Myd88 TLR4->Myd88 recruits NFkB NF-κB Myd88->NFkB activates Inflammation Pro-inflammatory Mediators NFkB->Inflammation promotes transcription of Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->TLR4 inhibits caption Inhibition of TLR4 Signaling Pathway

Caption: Inhibition of the TLR4 signaling pathway by a 1,8-naphthyridine derivative.

A general workflow for the synthesis and characterization of 1,8-naphthyridine derivatives often follows a logical progression from synthesis to purification and subsequent spectroscopic analysis.

G cluster_1 Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Characterization UVVis->Structure Fluorescence->Structure NMR->Structure MS->Structure caption Experimental Workflow

Caption: A typical experimental workflow for the characterization of 1,8-naphthyridine derivatives.

References

The Enigmatic Reactivity of the 1,8-Naphthyridine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Fundamental Chemical Reactivity of the 1,8-Naphthyridine Core for Professionals in Research, Scientific Discovery, and Drug Development.

The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of the 1,8-naphthyridine ring system, focusing on electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, cycloadditions, and the chemistry of its N-oxides. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research setting.

Electrophilic Aromatic Substitution

The electron-deficient nature of the pyridine rings in 1,8-naphthyridine generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atoms deactivate the ring system towards electrophilic attack. However, under forcing conditions or with activation, substitution can be achieved.

Nitration

Direct nitration of the 1,8-naphthyridine ring is challenging due to the deactivating effect of the nitrogen atoms and the propensity for N-oxidation. However, nitration of substituted 1,8-naphthyridine derivatives has been reported. For instance, the diazotization of 7-amino-1,8-naphthyridine derivatives in the presence of sodium nitrite can lead to the formation of hydroxy nitro derivatives, indicating that under certain conditions, nitration can occur.[1] The regioselectivity is highly dependent on the nature and position of the existing substituents.

Halogenation

Direct halogenation of 1,8-naphthyridine can be a complex reaction, often leading to a mixture of products with low yields of a specific isomer. A more controlled approach to achieving specific halogenation patterns, such as bromination at the 3-position, involves the use of the corresponding 1,8-naphthyridine 1-oxide. This reaction proceeds through a nucleophilic attack of the bromide ion on the activated pyridine ring.[2]

Table 1: Halogenation of 1,8-Naphthyridine Derivatives

SubstrateReagentConditionsProductYield (%)Reference
1,8-Naphthyridine 1-OxideBr₂Elevated Temperature3-Bromo-1,8-naphthyridine-[2]
Minisci Reaction

The Minisci reaction provides an effective method for the C-H alkylation of electron-deficient N-heterocycles like 1,8-naphthyridine. This radical-based substitution is particularly useful as it operates under conditions where traditional Friedel-Crafts reactions would fail. The reaction typically involves the generation of an alkyl radical from a carboxylic acid or other radical precursor, which then attacks the protonated heterocycle.[3][4]

Minisci_Reaction Radical_Precursor R-COOH Alkyl_Radical R• Radical_Precursor->Alkyl_Radical Oxidative Decarboxylation Oxidant Oxidant (e.g., (NH₄)₂S₂O₈) Ag_catalyst Ag⁺ Oxidant->Ag_catalyst Oxidizes Ag_catalyst->Radical_Precursor Initiates Radical_Adduct Radical Adduct Alkyl_Radical->Radical_Adduct Naphthyridine 1,8-Naphthyridine Protonated_Naphthyridine Protonated 1,8-Naphthyridine Naphthyridine->Protonated_Naphthyridine + H⁺ Protonated_Naphthyridine->Radical_Adduct + R• Product Alkyl-1,8-Naphthyridine Radical_Adduct->Product - H• H_plus H⁺ H_radical H•

Caption: General workflow of the Minisci reaction on 1,8-naphthyridine.

Nucleophilic Aromatic Substitution

The electron deficiency of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly when a good leaving group, such as a halogen, is present at an activated position (e.g., 2-, 4-, or 7-positions).

A two-step conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine has been described, which involves a nucleophilic aromatic substitution reaction with 4-methoxybenzylamine.[5] The reaction of 2,7-dichloro-1,8-naphthyridine with sodium methoxide in methanol can be used to synthesize 2,7-dimethyl-4-methoxy-1,8-naphthyridine.[6]

Table 2: Nucleophilic Aromatic Substitution on 1,8-Naphthyridine Derivatives

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-7-amido-1,8-naphthyridine4-Methoxybenzylamine-2-(4-Methoxybenzylamino)-7-amido-1,8-naphthyridine-[5]
2,7-Dichloro-1,8-naphthyridineNaN₃DMF, 60 °C, 4h2-Amino-7-azido-1,8-naphthyridine95[6]
2,7-Dimethyl-4-chloro-1,8-naphthyridineKOH/MeOH80 °C, 4h2,7-Dimethyl-4-methoxy-1,8-naphthyridine90[6]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted 1,8-naphthyridines, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction allows for the coupling of halo-1,8-naphthyridines with boronic acids or their esters. This reaction is highly versatile for creating biaryl and heteroaryl structures. For instance, 2,7-diaryl-1,8-naphthyridines can be prepared in high yields from 2,7-dichloro-1,8-naphthyridine.[7]

Suzuki_Coupling HaloNaphthyridine Halo-1,8-Naphthyridine (X = Cl, Br, I) OxidativeAddition Oxidative Addition HaloNaphthyridine->OxidativeAddition BoronicAcid Aryl/Vinyl Boronic Acid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation CoupledProduct Substituted 1,8-Naphthyridine OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd_Catalyst Regeneration ReductiveElimination->CoupledProduct

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 3: Suzuki-Miyaura Coupling of Halo-1,8-Naphthyridines

SubstrateCoupling PartnerCatalystBaseSolventYield (%)Reference
2,7-Dichloro-1,8-naphthyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds by coupling halo-1,8-naphthyridines with a wide range of primary and secondary amines.[3][5] This reaction is instrumental in the synthesis of amino-substituted 1,8-naphthyridine derivatives, which are common motifs in biologically active compounds. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields.[6][8]

Table 4: Buchwald-Hartwig Amination of Halo-1,8-Naphthyridines

SubstrateAmineCatalystLigandBaseSolventYield (%)Reference
2-Chloro-1,5-naphthyridineVarious aminesPd(OAc)₂XantPhosCs₂CO₃ or NaOtBuToluene or Dioxane-[8]
Heck Coupling

The Heck reaction enables the arylation or vinylation of halo-1,8-naphthyridines with alkenes. This palladium-catalyzed reaction is a valuable tool for the formation of C-C bonds and the introduction of unsaturated moieties onto the naphthyridine core.

Table 5: Heck Coupling of Halo-1,8-Naphthyridines

SubstrateAlkeneCatalystBaseSolventYield (%)Reference
1-Bromo-4-nitrobenzeneMethyl acrylatePS-Pd(II)-hydrazoneNa₂CO₃DMAHigh[9]
Aryl bromidesStyrenePd catalyst--Good[10]

Cycloaddition Reactions

The 1,8-naphthyridine ring system can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures.

1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions provide a powerful method for the construction of five-membered heterocyclic rings.[11] For example, 8-azidotetrazolo[1,5-a][2]naphthyridine can react with alkynes to form 1,2,3-triazole derivatives.[2] Azomethine ylides can also undergo 1,3-dipolar cycloadditions with various dipolarophiles.[12]

Inverse Electron-Demand Diels-Alder Reaction

Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized via an intramolecular inverse electron-demand Diels-Alder reaction of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain.[2] This reaction proceeds in excellent yields under microwave irradiation.[2]

Reactivity of 1,8-Naphthyridine N-Oxides

The introduction of an N-oxide functionality significantly alters the electronic properties of the 1,8-naphthyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.

Electrophilic Substitution

As mentioned earlier, N-oxidation facilitates electrophilic substitution. For example, bromination of 1,8-naphthyridine 1-oxide leads to substitution at the 3-position.[2]

Nucleophilic Substitution

The N-oxide group activates the positions α and γ to the nitrogen atom towards nucleophilic attack.

Reissert Reaction

The Reissert reaction, involving the treatment of a quinoline or isoquinoline with an acyl chloride and a cyanide source, can be applied to N-heterocyclic N-oxides. While specific examples for 1,8-naphthyridine-N-oxide are less common, the general principle suggests a potential route for functionalization at the 2-position.

Experimental Protocols

General Procedure for Friedländer Synthesis of 1,8-Naphthyridines

A mixture of an α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde in an ionic liquid is added to a Schlenk reaction bottle and magnetically stirred at approximately 80 °C.[8][13] After the reaction is complete, the mixture is extracted with diethyl ether and deionized water. The organic phase is collected and evaporated to yield the crude product, which is then purified by silica gel column chromatography.[8][13]

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube under an inert atmosphere, add the halo-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), a base such as cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), a palladium catalyst like palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand such as XantPhos (0.04 mmol, 4 mol%).[7][8] Add an anhydrous solvent like toluene or dioxane (5 mL). Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine before purification.[7][8]

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, combine the halo-1,8-naphthyridine, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then extracted and purified by standard methods.

Synthesis of 2,7-Diamino-1,8-naphthyridine

A two-step process starting from 2-chloro-7-amido-1,8-naphthyridine involves a nucleophilic aromatic substitution with 4-methoxybenzylamine, followed by deprotection to yield the desired 2,7-diamino-1,8-naphthyridine.[5]

Synthesis_Workflow Start 2-Chloro-7-amido- 1,8-naphthyridine Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate 2-(4-Methoxybenzylamino)- 7-amido-1,8-naphthyridine Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product 2,7-Diamino- 1,8-naphthyridine Step2->Product Reagent1 4-Methoxy- benzylamine Reagent1->Step1

Caption: Synthetic workflow for 2,7-diamino-1,8-naphthyridine.

This guide provides a foundational understanding of the chemical reactivity of the 1,8-naphthyridine ring. The versatility of this scaffold, coupled with the array of synthetic methodologies available for its functionalization, underscores its continued importance in the development of novel molecules with significant potential in medicine and materials science. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into this fascinating heterocyclic system.

References

Methodological & Application

Synthesis Protocols for 1,8-Naphthyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine-2-carboxylic acid and its derivatives. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction to the Synthesis of 1,8-Naphthyridines

The construction of the 1,8-naphthyridine ring system is most commonly achieved through condensation reactions. Among the various synthetic strategies, the Friedländer annulation is considered one of the most straightforward and high-yielding methods.[1] This approach involves the reaction of a 2-amino-3-pyridinecarboxaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality. Another classical method that can be adapted for this synthesis is the Doebner-Miller reaction, which is used for quinoline synthesis and can be applied to naphthyridines with appropriate starting materials.[2]

These reactions can be catalyzed by acids or bases and have been adapted for greener and more efficient conditions, including the use of ionic liquids, solvent-free reactions, and microwave assistance.[1][3] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.

Applications of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are of significant interest due to their diverse pharmacological activities. The planar bicyclic system can intercalate with DNA, and various substituents can be introduced to modulate the biological and physicochemical properties of the molecule. For instance, this compound has been identified as a crucial component in inhibitors of FAD/NAD-linked reductases.[4]

The antibacterial activity of many 1,8-naphthyridine derivatives is well-documented, with some compounds exhibiting potent activity against multi-drug resistant bacterial strains.[5][6] The mechanism of action for many antibacterial 1,8-naphthyridines involves the inhibition of bacterial DNA gyrase. Furthermore, certain derivatives have shown promise as anticancer and anti-inflammatory agents.

Key Synthetic Pathways

The synthesis of this compound derivatives can be approached through several key pathways. The Friedländer annulation stands out as a versatile and widely used method.

Synthesis_Pathways cluster_friedlander Friedländer Annulation cluster_doebner_miller Doebner-Miller Reaction (Adapted) A 2-Aminonicotinaldehyde C 1,8-Naphthyridine Derivative A->C Condensation & Cyclization B α-Methylene Carbonyl Compound (e.g., Pyruvic Acid/Ester) B->C D 2-Aminopyridine F 1,8-Naphthyridine Derivative D->F Acid-catalyzed Cyclization E α,β-Unsaturated Carbonyl (formed in situ) E->F

Caption: Key synthetic routes to 1,8-naphthyridine derivatives.

Experimental Protocols

Protocol 1: General Friedländer Synthesis of 2-Substituted 1,8-Naphthyridines using an Ionic Liquid Catalyst

This protocol describes a green and efficient synthesis of 1,8-naphthyridine derivatives using a basic ionic liquid as both the solvent and catalyst.[1]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., ketone, ester)

  • Basic ionic liquid (e.g., [Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Schlenk reaction bottle

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound.

  • Add the basic ionic liquid to the reaction mixture.

  • Stir the mixture magnetically at approximately 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl ether).

Friedlander_Workflow start Start reactants Mix 2-Aminonicotinaldehyde, α-Methylene Carbonyl Compound, and Ionic Liquid start->reactants reaction Heat and Stir (e.g., 80 °C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Extract with Ethyl Ether and Water monitoring->workup Reaction Complete separation Separate Organic Phase workup->separation evaporation Evaporate Solvent separation->evaporation purification Purify by Column Chromatography evaporation->purification product Obtain Pure 1,8-Naphthyridine Derivative purification->product end End product->end

Caption: Workflow for Friedländer synthesis using an ionic liquid.

Protocol 2: Gram-Scale Synthesis of 2-Substituted 1,8-Naphthyridines in Water

This protocol outlines an environmentally friendly, gram-scale synthesis of 1,8-naphthyridines using water as the solvent and choline hydroxide as the catalyst.[4]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Nitrogen gas supply

  • Round-bottom flask with condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and the active methylene carbonyl compound (e.g., acetone, 740 µL, 10 mmol) in water (10 mL).

  • Add choline hydroxide (1 mol%) to the stirred mixture.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Monitor the reaction by TLC until completion (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration or extraction, depending on its physical properties.

Protocol 3: Proposed Synthesis of this compound via Friedländer Condensation

This proposed protocol adapts the Friedländer synthesis for the specific preparation of this compound using pyruvic acid as the α-methylene carbonyl compound.

Materials:

  • 2-Aminonicotinaldehyde

  • Pyruvic acid

  • Base catalyst (e.g., piperidine or an ionic liquid)

  • Ethanol (as solvent, if not using an ionic liquid)

  • Hydrochloric acid (for acidification)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-aminonicotinaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the base catalyst to the solution.

  • Slowly add pyruvic acid to the reaction mixture while stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If a precipitate forms, it can be filtered. Otherwise, concentrate the solution under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Note: An alternative approach involves using an ester of pyruvic acid (e.g., ethyl pyruvate) to form the corresponding ethyl 1,8-naphthyridine-2-carboxylate. This ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).[7]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im]-802490[1]
2Choline Hydroxide (1 mol%)Water506>95[4]
3CeCl₃·7H₂OSolvent-free (grinding)Room Temp.0.194[8]
4PiperidineSolvent-free (grinding)Room Temp.0.1790
5DABCO (20 mol%)Solvent-free (microwave)-0.186[3]

Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
ANA-12Mycobacterium tuberculosis H37Rv6.25[5]
ANC-2Mycobacterium tuberculosis H37Rv12.5[5]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06 (multi-resistant)≥ 1024[9][10]
3-TNBS. aureus 10 (multi-resistant)≥ 1024[9][10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. 3-TNB: 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide.

Conclusion

The synthesis of this compound and its derivatives can be achieved through robust and adaptable methods like the Friedländer annulation. The protocols provided herein offer a range of conditions, from traditional solvent-based reactions to more modern, environmentally benign approaches. The choice of methodology will depend on the specific substrate, desired scale, and available resources. The significant biological activities of this class of compounds underscore their importance in medicinal chemistry and warrant further exploration and development of novel synthetic strategies.

References

Application Notes and Protocols for 1,8-Naphthyridine-2-carboxylic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-naphthyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a bidentate N,N-chelating naphthyridine core with a carboxylate group, allow for the formation of stable and diverse metal complexes with interesting catalytic and biological properties.

Overview of this compound as a Ligand

This compound is a heterocyclic compound that acts as a bidentate or tridentate ligand in coordination chemistry. The two nitrogen atoms of the naphthyridine ring system and the oxygen atoms of the carboxylate group can coordinate to a central metal ion, forming stable chelate rings. This coordination ability makes it a valuable building block for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents. The planar and rigid structure of the naphthyridine core can also facilitate π-π stacking interactions, influencing the supramolecular assembly of the resulting complexes.

Applications in Catalysis

Metal complexes of 1,8-naphthyridine derivatives have shown significant catalytic activity in various organic transformations. For instance, copper(I) complexes incorporating 1,8-naphthyridine-based ligands have been successfully employed in asymmetric azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] These reactions are crucial for the synthesis of triazoles, which have wide applications in medicinal chemistry and materials science. The chirality of the ligand environment around the copper center can induce high enantioselectivity in the cycloaddition products.[1]

Biological and Pharmacological Significance

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous antibacterial agents, such as nalidixic acid and enoxacin. These drugs primarily function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[2] Metal complexes of this compound and its derivatives are being explored to enhance this antibacterial activity and to overcome emerging drug resistance.

The coordination of the ligand to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across bacterial cell membranes.[3] Furthermore, the metal center itself can introduce additional mechanisms of antibacterial action, including the generation of reactive oxygen species (ROS), which can damage cellular components, and the disruption of essential enzymatic processes.[4][5]

Quantitative Data Summary

Crystallographic Data of a Representative Copper(II) Carboxylate Complex

The following table summarizes selected bond lengths and angles for a representative dinuclear copper(II) carboxylate complex, illustrating the coordination environment around the metal centers. While not a complex of this compound itself, it provides a relevant example of a paddle-wheel cage type structure that can be formed.

ParameterBond Length (Å) / Angle (°)Reference
Cu...Cu distance2.6236(4)[6]
Cu-Oeq distances1.962(1) - 1.976(1)[6]
Cu-Naxial bond length2.165(2)[6]
cisoid O-Cu-O/N angles83.43(4) - 99.38(6)[6]
transoid O-Cu-O/N angles168.93(6) - 174.85(5)[6]

Table 1: Selected crystallographic data for a dinuclear Cu(II) carboxylate complex.[6]

Spectroscopic Data

The coordination of this compound to a metal ion induces characteristic shifts in its infrared (IR) and UV-Visible (UV-Vis) spectra.

Complexν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)λmax (nm)Molar Absorptivity (ε)Reference
Ligand ~1700~1610--General
[Cu(L)₂] 1640-1660 (shift to lower freq.)1620-1630 (shift)~650-750 (d-d transitions)VariableGeneral
[Ni(L)₂] 1640-1660 (shift to lower freq.)1620-1630 (shift)~380, ~630, ~1080 (d-d transitions)VariableGeneral

Table 2: Typical IR and UV-Vis spectral data for this compound (L) and its Cu(II) and Ni(II) complexes. The exact values can vary depending on the specific complex and solvent.

Experimental Protocols

General Synthesis of Metal Complexes with this compound

This protocol provides a general method for the synthesis of transition metal complexes of this compound. The specific metal salt and solvent may be varied to obtain different complexes.

Materials:

  • This compound

  • Metal(II) salt (e.g., copper(II) acetate monohydrate, nickel(II) chloride hexahydrate)

  • Methanol or Ethanol

  • Deionized water

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in hot methanol (50 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol or water (20 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization Techniques

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the dried complex or ligand.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic shifts in the C=O and C=N stretching frequencies upon coordination to the metal ion.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO, DMF).

  • Record the UV-Vis spectrum over a range of 200-800 nm.

  • Identify the λmax values corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization dissolve_ligand Dissolve 1,8-Naphthyridine- 2-carboxylic acid in Methanol mixing Mix Ligand and Metal Salt Solutions dissolve_ligand->mixing dissolve_metal Dissolve Metal(II) Salt in Methanol/Water dissolve_metal->mixing reflux Reflux Reaction Mixture mixing->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter and Collect Complex cooling->filtration washing Wash with Methanol and Diethyl Ether filtration->washing drying Dry the Complex washing->drying ir IR Spectroscopy drying->ir uv_vis UV-Vis Spectroscopy drying->uv_vis xrd Single Crystal X-ray Diffraction (optional) drying->xrd

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Antibacterial Mechanism of Action

G cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm complex Metal-Ligand Complex dna Bacterial DNA dna_gyrase DNA Gyrase dna_gyrase->dna Blocks Replication proteins Essential Proteins complex->membrane Increased Lipophilicity Facilitates Entry complex->dna_gyrase Inhibition ros Reactive Oxygen Species (ROS) complex->ros Generation ros->dna Damage ros->proteins Damage

Caption: Proposed antibacterial mechanism of metal-naphthyridine complexes.

References

The Role of 1,8-Naphthyridine-2-carboxylic Acid in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its journey from a synthetic curiosity to a cornerstone in drug discovery was ignited by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative with potent antibacterial activity.[1] This scaffold is a bioisostere of quinoline and has demonstrated a remarkable versatility, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective activities.[2][3][4] The 1,8-Naphthyridine-2-carboxylic acid moiety, in particular, serves as a key building block for the development of novel therapeutic agents. This document provides detailed application notes and protocols relevant to the synthesis, biological evaluation, and mechanism of action of this compound derivatives.

Data Presentation: Biological Activities of 1,8-Naphthyridine Derivatives

The following tables summarize the quantitative biological data for various 1,8-naphthyridine derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC50 Values in µM)

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
16 Naphthyridine derivativeHeLa (Cervical)0.7[5][6]
HL-60 (Leukemia)0.1[5][6]
PC-3 (Prostate)5.1[5][6]
Compound 47 1,8-Naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[4]
K-562 (Leukemia)0.77[4]
Compound 29 1,8-Naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[4]
SW620 (Colon)1.4[4]
Compound 36 1,8-Naphthyridine-3-carboxamidePA-1 (Ovarian)1.19[4]
Compound 10c 1,8-Naphthyridine derivativeMCF7 (Breast)1.47[4]
Compound 8d 1,8-Naphthyridine derivativeMCF7 (Breast)1.62[4]
Compound 4d 1,8-Naphthyridine derivativeMCF7 (Breast)1.68[4]
Compound 12 1,8-Naphthyridine-3-carboxamideHBL-100 (Breast)1.37[7]
Compound 17 1,8-Naphthyridine-3-carboxamideKB (Oral)3.7[7]
Compound 22 1,8-Naphthyridine-3-carboxamideSW-620 (Colon)3.0[7]
5j Pyrazolo-naphthyridineHeLa (Cervical)6.4 ± 0.45[8]
5k Pyrazolo-naphthyridineMCF-7 (Breast)2.03 ± 0.23[8]

Table 2: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC Values)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
1,8-NA 7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06≥ 1024[9][10]
S. aureus 10≥ 1024[9][10]
P. aeruginosa 24≥ 1024[9][10]
3-TNB 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli 06≥ 1024[9][10]
S. aureus 10≥ 1024[9][10]
P. aeruginosa 24≥ 1024[9][10]
ANA-12 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileM. tuberculosis H37Rv6.25[11]
ANC-4 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile with ethyl substitutionM. tuberculosis H37Rv12.5[11]

Experimental Protocols

Protocol 1: General Synthesis of 1,8-Naphthyridine-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted-1,8-naphthyridine-2-carboxamides starting from this compound.

Materials:

  • This compound

  • Appropriate substituted anilines

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add CDI (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the acylimidazolide intermediate. Monitor the reaction progress by TLC.

  • Amidation: To the activated carboxylic acid solution, add the desired substituted aniline (1.2 equivalents).

  • Reflux the reaction mixture for 12 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-1,8-naphthyridine-2-carboxamide derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines.[2][12]

Materials:

  • 1,8-Naphthyridine derivative test compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software.

Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This protocol provides a general method to assess the inhibitory activity of 1,8-naphthyridine derivatives against human Topoisomerase II.

Materials:

  • 1,8-Naphthyridine derivative test compounds

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the assay buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations (or vehicle control).

    • Add human Topoisomerase II (e.g., 1-2 units) to each reaction tube, except for a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Cast a 1% agarose gel in TAE buffer containing a DNA stain.

    • Load the reaction mixtures into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel.

    • In the presence of an effective inhibitor, the decatenation process will be blocked, and the kDNA will remain in the well.

    • The inhibitory activity is determined by the reduction in the amount of decatenated DNA compared to the control.

Signaling Pathways and Experimental Workflows

Inhibition of TLR4/MyD88/NF-κB Signaling Pathway

Certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[1][13]

TLR4_Pathway Inhibition of TLR4 Signaling by 1,8-Naphthyridine Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p_IkappaB p-IκB IKK->p_IkappaB Phosphorylation IkappaB IκB IkappaB->IKK NFkappaB NF-κB NFkappaB->IKK NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation p_IkappaB->IkappaB Degradation Naphthyridine 1,8-Naphthyridine-2- carboxamide Derivative Naphthyridine->TLR4 Inhibition Naphthyridine->MyD88 Inhibition Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Proinflammatory_Genes

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway.

General Experimental Workflow for Drug Discovery

The process of developing a new drug candidate based on the 1,8-naphthyridine scaffold involves a multi-step workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow for 1,8-Naphthyridine Derivatives cluster_chemistry Chemistry cluster_biology Biological Evaluation cluster_development Preclinical Development Design Compound Design & Library Generation Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Purification->In_Vitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) In_Vitro->Mechanism Lead_Opt Lead Optimization In_Vitro->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Candidate Candidate Selection In_Vivo->Candidate Lead_Opt->Synthesis SAR Feedback ADME ADME/Tox Profiling Lead_Opt->ADME ADME->In_Vivo

Caption: A typical drug discovery workflow.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The versatility of this chemical entity, coupled with established synthetic and screening methodologies, ensures its continued relevance in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel 1,8-naphthyridine-based drugs.

References

Application of 1,8-Naphthyridine-2-carboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,8-naphthyridine have emerged as a promising class of materials for application in organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties. These compounds are particularly noteworthy for their utility as emitters, especially in the blue and green regions of the visible spectrum, often exhibiting Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices. Furthermore, the versatile 1,8-naphthyridine core can be functionalized to serve as efficient host materials or electron-transporting layers within the OLED architecture. This document provides detailed application notes, experimental protocols for the synthesis of a representative 1,8-naphthyridine carboxylic acid derivative and the fabrication of an OLED device, along with performance data and mechanistic diagrams.

Data Presentation

The performance of OLEDs incorporating 1,8-naphthyridine derivatives is summarized in the tables below, showcasing their potential in achieving high efficiency and brightness.

Table 1: Performance of Blue OLEDs Employing 1,8-Naphthyridine-Based TADF Emitters

EmitterHost MaterialMax. EQE (%)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE Coordinates (x, y)
Cz-NDmCP15.3--(0.15, 0.17)
tBuCz-NDmCP20.9--(0.15, 0.22)
DMAC-ND- (non-doped)14.136.9--
PTZ-ND- (non-doped)13.4---
PXZ-ND- (non-doped)13.0---

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage. Cz-ND: 2,7-di(9H-carbazole)-1,8-naphthyridine[1] tBuCz-ND: 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine[1] DMAC-ND: 2,7-di(9,9-dimethylacridin-10(9H)-yl)-1,8-naphthyridine PTZ-ND: 2,7-di(10H-phenothiazin-10-yl)-1,8-naphthyridine PXZ-ND: 2,7-di(10H-phenoxazin-10-yl)-1,8-naphthyridine

Table 2: Performance of Green and Red OLEDs with 1,8-Naphthyridine Derivatives

Emitter/ComplexHost MaterialMax. EQE (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Emission Peak (nm)
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineo-DibzBz16.457.158.6Green
(mtfmpp)2Ir(mmND)-32.3--521-600

(mtfmpp)2Ir(mmND) is an Iridium(III) complex with a naphthyridine-based ligand.

Experimental Protocols

Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic Acid

This protocol describes the synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid, a representative derivative of the target compound.[2]

Step 1: Synthesis of 2-Hydroxy-3-cyano-1,8-naphthyridine A mixture of 2-aminonicotinaldehyde (0.01 mole) and ethyl cyanoacetate (0.01 mole) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair.

Step 2: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic Acid A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mole), 50 ml of 10% sodium hydroxide solution, and 10 ml of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes to remove alcohol. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.[2]

G Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic Acid A 2-Aminonicotinaldehyde + Ethyl Cyanoacetate B Reflux in Ethanol with Piperidine (6h) A->B C 2-Hydroxy-3-cyano-1,8-naphthyridine B->C D Reflux with 10% NaOH and Alcohol (1.5h) C->D E Acidification with HCl D->E F 2-Hydroxy-1,8-naphthyridine-3-carboxylic Acid E->F G OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Vacuum Thermal Evaporation cluster_2 Device Finalization A ITO Glass Substrate B Ultrasonic Cleaning (DI Water, Acetone, IPA) A->B C UV-Ozone Treatment B->C D Hole Injection Layer (HIL) C->D E Hole Transport Layer (HTL) D->E F Emissive Layer (EML) (1,8-Naphthyridine derivative) E->F G Electron Transport Layer (ETL) F->G H Electron Injection Layer (EIL) G->H I Cathode (e.g., Al) H->I J Encapsulation I->J K Finished OLED Device J->K G TADF Mechanism cluster_0 S0 S0 (Ground State) S1 S1 (Singlet Excited State) S1->S0 Prompt Fluorescence (Light) S1->S0 Delayed Fluorescence (Light) T1 T1 (Triplet Excited State) T1->S0 Non-radiative Decay T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation) A Charge Injection (Holes and Electrons) B Exciton Formation (25% Singlets, 75% Triplets) A->B B->S1 Intersystem Crossing (ISC) B->T1

References

Gram-Scale Synthesis of 1,8-Naphthyridines via Friedländer Annulation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Naphthyridine and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, stands out as a straightforward and efficient method for constructing the 1,8-naphthyridine core.[1][2] This application note provides a detailed protocol for the gram-scale synthesis of 1,8-naphthyridines, focusing on a green chemistry approach using water as a solvent and an ionic liquid as a catalyst.[3][4]

Experimental Protocol: Gram-Scale Synthesis of 2-methyl-1,8-naphthyridine in Water

This protocol is adapted from a reported environmentally friendly method for the synthesis of 1,8-naphthyridines.[3][4]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt% in water)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (appropriate size for gram-scale reaction)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde and 1.2 equivalents of acetone in deionized water.

  • Catalyst Addition: To the stirring mixture, add choline hydroxide (1 mol%) as the catalyst.[3]

  • Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).[4] Typically, the reaction is complete within 6-12 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.[1] Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 2-methyl-1,8-naphthyridine.

Data Presentation

The following table summarizes the quantitative data for the gram-scale synthesis of a representative 1,8-naphthyridine derivative.

ParameterValue
Starting Material 2-Aminonicotinaldehyde
Reagent Acetone (1.2 equivalents)
Catalyst Choline hydroxide (1 mol%)
Solvent Water
Reaction Temperature 50°C
Reaction Time 6-12 hours
Typical Yield >90%

Reaction Mechanism and Workflow

The Friedländer synthesis for 1,8-naphthyridines proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[1]

Below is a diagram illustrating the general experimental workflow for the gram-scale synthesis of 1,8-naphthyridines.

experimental_workflow Experimental Workflow for Gram-Scale Synthesis of 1,8-Naphthyridines cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant Mixing (2-Aminonicotinaldehyde, Acetone, Water) B Catalyst Addition (Choline Hydroxide) A->B C Heating and Stirring (50°C, 6-12h) B->C D Cooling to RT C->D E Extraction (Ethyl Acetate) D->E F Drying and Concentration E->F G Purification (Column Chromatography/Recrystallization) F->G H Final Product (1,8-Naphthyridine) G->H

Workflow for 1,8-naphthyridine synthesis.

Signaling Pathway

The following diagram illustrates the generalized reaction mechanism of the Friedländer annulation for the synthesis of 1,8-naphthyridines.

reaction_mechanism Generalized Friedländer Annulation Mechanism cluster_reactants Reactants Reactant1 2-Aminonicotinaldehyde Intermediate1 Aldol Condensation Intermediate Reactant1->Intermediate1 Base/Acid Catalyst Reactant2 Active Methylene Compound Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,8-Naphthyridine Intermediate2->Product Dehydration

Friedländer annulation mechanism.

References

Application Notes and Protocols: 1,8-Naphthyridine-2-carboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 1,8-naphthyridine-2-carboxylic acid and its derivatives as potential anticancer agents. This document includes a summary of their cytotoxic activities, detailed experimental protocols for their biological evaluation, and visualizations of the key signaling pathways and experimental workflows involved in their mechanism of action.

Introduction

1,8-Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1,8-naphthyridine scaffold is a key pharmacophore in several compounds that have entered clinical trials.[4] The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell division. Mechanisms of action for various 1,8-naphthyridine derivatives include the inhibition of topoisomerase II, disruption of microtubule polymerization, induction of cell cycle arrest, and triggering of apoptosis.[5][6][7][8] This document outlines the protocols to investigate these mechanisms for novel this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of 1,8-naphthyridine derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this evaluation.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series of 1,8-Naphthyridine Derivatives
Compound 14HeLa (Cervical Cancer)2.6[8]
HL-60 (Leukemia)1.5[8]
PC-3 (Prostate Cancer)2.7[8]
Compound 15HeLa (Cervical Cancer)2.3[8]
HL-60 (Leukemia)0.8[8]
PC-3 (Prostate Cancer)11.4[8]
Compound 16HeLa (Cervical Cancer)0.7[8]
HL-60 (Leemia)0.1[8]
PC-3 (Prostate Cancer)5.1[8]
1,8-Naphthyridine-3-carboxamide Derivatives
Compound 12HBL-100 (Breast Cancer)1.37[3]
Compound 17KB (Oral Cancer)3.7[3]
Compound 22SW-620 (Colon Cancer)3.0[3]
Compound 29PA-1 (Ovarian Cancer)0.41[4]
SW620 (Colorectal Cancer)1.4[4]
Compound 36PA-1 (Ovarian Cancer)1.19[4]
Compound 47MIAPaCa (Pancreatic Cancer)0.41[4]
K-562 (Leukemia)0.77[4]
2-Phenyl-7-methyl-1,8-naphthyridine Derivatives
Compound 10cMCF-7 (Breast Cancer)1.47
Compound 8dMCF-7 (Breast Cancer)1.62
Compound 4dMCF-7 (Breast Cancer)1.68
Compound 10fMCF-7 (Breast Cancer)2.30
Compound 8bMCF-7 (Breast Cancer)3.19

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation. This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an active methylene group (e.g., a ketone or ester).

Protocol: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-pyridinecarboxaldehyde and an equimolar amount of the α-methylene carbonyl compound in a suitable solvent such as ethanol or water.

  • Catalyst Addition: Add a catalytic amount of an acid or base (e.g., potassium hydroxide, piperidine, or an ionic liquid).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1,8-naphthyridine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and then analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.

Protocol: Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is crucial for DNA replication and segregation.

Protocol: DNA Decatenation Assay

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol: Turbidity-Based Assay

  • Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Analysis: Plot absorbance versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 1,8-Naphthyridine-2- carboxylic acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis ic50->western_blot topo_assay Topoisomerase II Inhibition Assay ic50->topo_assay tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay

Caption: Overall experimental workflow for the evaluation of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway compound 1,8-Naphthyridine Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 1,8-naphthyridine derivatives.

cell_cycle_arrest compound 1,8-Naphthyridine Derivative g1_s_checkpoint G1/S Checkpoint compound->g1_s_checkpoint Arrest g2_m_checkpoint G2/M Checkpoint compound->g2_m_checkpoint Arrest g1 G1 Phase g1->g1_s_checkpoint s S Phase g2 G2 Phase s->g2 g2->g2_m_checkpoint m M Phase m->g1 g1_s_checkpoint->s g2_m_checkpoint->m

Caption: Cell cycle arrest points targeted by 1,8-naphthyridine derivatives.

molecular_targets cluster_targets Primary Molecular Targets cluster_effects Cellular Effects compound 1,8-Naphthyridine Derivative topoisomerase Topoisomerase II compound->topoisomerase Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization dna_damage DNA Strand Breaks topoisomerase->dna_damage mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis dna_damage->apoptosis mitotic_arrest->apoptosis

Caption: Key molecular targets and resulting cellular effects of 1,8-naphthyridine derivatives.

References

Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial and antimicrobial activities of 1,8-naphthyridine derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and experimental workflows.

Introduction to 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of 1,8-naphthyridine have garnered significant attention for their potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Their primary mechanism of antibacterial action often involves the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2][3] This mode of action is shared with the well-known quinolone class of antibiotics, with nalidixic acid being a pioneering example of a 1,8-naphthyridine-based antibacterial agent.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5] The following tables summarize the reported MIC values for various 1,8-naphthyridine derivatives against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,8-Naphthyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference(s)
Nalidixic AcidPseudomonas aeruginosa700[6]
Nalidixic AcidEscherichia coli (various isolates)16 - >1024[7]
7-acetamido-1,8-naphthyridin-4(1H)-oneEscherichia coli 06 (multi-resistant)≥ 1,024[8]
7-acetamido-1,8-naphthyridin-4(1H)-oneStaphylococcus aureus 10 (multi-resistant)≥ 1,024[8]
7-acetamido-1,8-naphthyridin-4(1H)-onePseudomonas aeruginosa 24 (multi-resistant)≥ 1,024[8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideEscherichia coli 06 (multi-resistant)≥ 1,024[8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideStaphylococcus aureus 10 (multi-resistant)≥ 1,024[8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamidePseudomonas aeruginosa 24 (multi-resistant)≥ 1,024[8]
Compound 14 (a fluoroquinolone derivative of 1,8-naphthyridine)Staphylococcus aureus ATCC 259231.95[9]
Compound 14 (a fluoroquinolone derivative of 1,8-naphthyridine)Escherichia coli ATCC 352181.95[9]
Compound 14 (a fluoroquinolone derivative of 1,8-naphthyridine)Escherichia coli ATCC 259221.95[9]

Table 2: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones against E. coli 06 [8]

AntibioticAntibiotic MIC Alone (µg/mL)Antibiotic MIC with 7-acetamido-1,8-naphthyridin-4(1H)-one (at MIC/8) (µg/mL)Antibiotic MIC with 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (at MIC/8) (µg/mL)
Ofloxacin324Not Reported
Lomefloxacin1623.2

Mechanism of Action: DNA Gyrase Inhibition

A primary antibacterial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[8][9] This enzyme is essential for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the enzyme-DNA complex, these derivatives stabilize the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed Circular DNA Enzyme_DNA_Complex Gyrase-DNA Complex Relaxed_DNA->Enzyme_DNA_Complex binds to DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase->Enzyme_DNA_Complex Naphthyridine 1,8-Naphthyridine Derivative Cleaved_Complex Stabilized Cleavage Complex Naphthyridine->Cleaved_Complex binds & stabilizes Enzyme_DNA_Complex->Cleaved_Complex transient cleavage Supercoiled_DNA Negatively Supercoiled DNA (Replicated) Enzyme_DNA_Complex->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Inhibition of DNA Replication & Cell Death Cleaved_Complex->Cell_Death leads to

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the antibacterial and antimicrobial activity of 1,8-naphthyridine derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the quantitative method for determining the MIC of a 1,8-naphthyridine derivative against a specific bacterium.[10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test 1,8-naphthyridine derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial culture in broth)

  • Negative control (broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11.

    • Well 11 serves as the positive control (inoculum without the compound).

    • Well 12 serves as the negative control (broth only, no inoculum or compound).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the 1,8-naphthyridine derivative at which there is no visible bacterial growth.

MIC_Workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of 1,8-naphthyridine derivative in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Crystal Violet Assay for Anti-Biofilm Activity

This protocol is used to quantify the ability of a 1,8-naphthyridine derivative to inhibit biofilm formation.[12]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Test 1,8-naphthyridine derivative

  • Bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of bacterial culture (adjusted to a specific OD, e.g., 0.05) and 100 µL of the 1,8-naphthyridine derivative at various concentrations. Include a control with no compound.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells (liquid medium) from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Solubilization and Quantification:

    • Dry the plate, for instance, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a 1,8-naphthyridine derivative on the supercoiling activity of DNA gyrase.[2]

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test 1,8-naphthyridine derivative

  • Stop buffer (containing SDS and proteinase K)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA, and the 1,8-naphthyridine derivative at various concentrations.

    • Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add E. coli DNA gyrase to the reaction mixtures (except the negative control).

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer.

  • Analysis by Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Data Analysis:

    • Visualize the DNA bands under UV light.

    • The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.

    • Quantify the band intensities to determine the IC50 value (the concentration of the compound that inhibits 50% of the DNA gyrase activity).

Conclusion

1,8-naphthyridine derivatives represent a promising class of antimicrobial agents with a well-defined mechanism of action. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel derivatives in a research and drug development setting. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their therapeutic potential in combating infectious diseases.

References

Application Notes and Protocols for Monitoring Friedlander Reaction Progress by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedlander synthesis is a widely utilized chemical reaction for the synthesis of quinoline derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] Efficiently monitoring the progress of the Friedlander reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with high purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for this purpose.[4][5] This document provides a detailed protocol for monitoring the progress of the Friedlander reaction using TLC.

Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluent or solvent system).[5][6] As the mobile phase moves up the plate by capillary action, compounds travel at different rates depending on their polarity and affinity for the stationary and mobile phases.[5] By spotting the starting materials and the reaction mixture on the same TLC plate, the consumption of reactants and the formation of the product can be visualized and tracked over time.[4]

Experimental Protocols

This section details the materials and step-by-step methodology for monitoring a Friedlander reaction by TLC.

Materials:

  • TLC plates (silica gel 60 F254)[7]

  • Developing chamber with a lid[8]

  • Capillary tubes for spotting[9]

  • Pencil

  • Ruler

  • UV lamp (254 nm and/or 365 nm)[10]

  • Staining jar and appropriate staining solution (e.g., iodine chamber or permanganate dip)[10][11]

  • Heat gun (for stains that require heating)

  • Forceps

  • Volatile solvent for sample preparation (e.g., dichloromethane or ethyl acetate)[8]

Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil and ruler, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is the origin or baseline.[8]

    • Mark three evenly spaced points on the baseline with the pencil. These will be the spotting lanes for the starting material, a co-spot, and the reaction mixture.[9]

  • Sample Preparation:

    • Prepare dilute solutions of the starting 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound in a volatile solvent.

    • At various time points during the Friedlander reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent in a separate vial.[4]

  • Spotting the TLC Plate:

    • Using a clean capillary tube for each sample, spot the prepared solutions onto the marked points on the baseline of the TLC plate.

      • Lane 1 (Starting Material): Spot the solution of the 2-aminoaryl aldehyde or ketone.

      • Lane 2 (Co-spot): Spot the starting material solution, and then, on top of the same spot, carefully spot the diluted reaction mixture.[9] The co-spot is crucial for distinguishing between the starting material and the product, especially if they have similar Rf values.[4]

      • Lane 3 (Reaction Mixture): Spot the diluted reaction mixture.[9]

    • Ensure the spots are small and concentrated to achieve good separation.[12]

  • Developing the TLC Plate:

    • Pour the chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[12]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[12] Cover the chamber and allow it to equilibrate.

    • Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[12]

    • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[8]

    • Immediately mark the solvent front with a pencil.[8]

  • Visualization:

    • Allow the TLC plate to dry completely.

    • Visualize the separated spots under a UV lamp (254 nm).[10] Many aromatic compounds, like the quinoline product, will appear as dark spots.[10]

    • Circle the visible spots with a pencil.[10]

    • If the spots are not visible under UV light, use a chemical stain. Common stains include:

      • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[11][13]

      • Potassium Permanganate Stain: Dip the plate into a solution of potassium permanganate. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

  • Analysis and Interpretation:

    • Calculate the Retention Factor (Rf) for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

    • Monitor the progress of the reaction by observing the TLC plates at different time points. A successful reaction will show the disappearance or diminishing intensity of the starting material spot(s) and the appearance and increasing intensity of a new spot corresponding to the product.[4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Data Presentation

The selection of an appropriate solvent system is critical for achieving good separation. Below are tables summarizing typical solvent systems and expected Rf values for monitoring Friedlander reactions.

Table 1: Recommended TLC Solvent Systems for Friedlander Reaction Monitoring

Solvent System (Eluent)Ratio (v/v)PolarityNotes
Hexane:Ethyl Acetate8:2 or 7:3Low to MediumA good starting point for many quinoline syntheses.[8] Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.
Dichloromethane:Methanol95:5Medium to HighUse for more polar starting materials or products.[12]
Toluene:Ethyl Acetate9:1Low to MediumAn alternative non-polar system.
Hexane:Ethyl Acetate + Triethylamine8:2 + ~0.5%Low to MediumThe addition of triethylamine helps to prevent tailing of basic quinoline products on the acidic silica gel.[12]

Table 2: Example Rf Values for a Friedlander Reaction

Reaction: 2-aminobenzophenone with ethyl acetoacetate to form 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

CompoundSolvent System (Hexane:Ethyl Acetate, 7:3)Expected Rf Value (approximate)Appearance under UV (254 nm)
2-aminobenzophenone (Starting Material)Hexane:Ethyl Acetate (7:3)0.6Dark Spot
Ethyl acetoacetate (Starting Material)Hexane:Ethyl Acetate (7:3)0.5Faint or no spot (less UV active)
2-phenyl-quinoline-4-carboxylic acid ethyl ester (Product)Hexane:Ethyl Acetate (7:3)0.3Dark Spot

Note: Rf values are indicative and can vary based on the specific TLC plate, temperature, and chamber saturation.[12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for monitoring the Friedlander reaction progress by TLC.

G cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis cluster_decision Decision plate_prep 1. Prepare TLC Plate (Draw Baseline) sample_prep 2. Prepare Samples (Starting Material & Reaction Aliquot) plate_prep->sample_prep spotting 3. Spot Plate (SM, Co-spot, Rxn) sample_prep->spotting chamber_prep 4. Prepare Developing Chamber development 5. Develop TLC Plate spotting->development chamber_prep->development visualization 6. Visualize Spots (UV Light, Stain) development->visualization calculation 7. Calculate Rf Values visualization->calculation interpretation 8. Interpret Results (Assess Reaction Progress) calculation->interpretation is_complete Reaction Complete? interpretation->is_complete continue_rxn Continue Reaction (Take another aliquot later) is_complete->continue_rxn is_complete->continue_rxn No workup Proceed to Work-up & Purification is_complete->workup is_complete->workup Yes continue_rxn->sample_prep Repeat TLC Monitoring

Caption: Workflow for monitoring Friedlander reaction progress by TLC.

Troubleshooting

Problem: Spots are streaking or "tailing".

  • Cause: The compound is too polar for the solvent system, the sample is too concentrated, or the compound is interacting strongly with the acidic silica gel (common for basic quinolines).[12]

  • Solution: Decrease the sample concentration, increase the polarity of the eluent, or add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[12]

Problem: Spots remain at the baseline (Rf ≈ 0).

  • Cause: The eluent is not polar enough to move the compounds up the plate.[12]

  • Solution: Increase the proportion of the more polar solvent in your mobile phase or switch to a more polar solvent system altogether.[12]

Problem: Spots run with the solvent front (Rf ≈ 1).

  • Cause: The eluent is too polar.

  • Solution: Decrease the proportion of the polar solvent in your mobile phase or switch to a less polar solvent system.

References

Design and Synthesis of Novel 1,8-Naphthyridine-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and biological evaluation of novel 1,8-naphthyridine-3-carboxylic acid derivatives. This class of compounds has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous bioactive compounds. Derivatives of 1,8-naphthyridine-3-carboxylic acid, in particular, have demonstrated significant therapeutic potential. The structural versatility of this scaffold allows for substitutions at various positions, enabling the modulation of physicochemical properties and biological activity. This document outlines key synthetic strategies and protocols for biological screening to facilitate the discovery of novel therapeutic agents based on this promising scaffold.

Synthetic Protocols

A common and effective method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.

General Protocol for Friedländer Annulation using Choline Hydroxide

This protocol describes a green chemistry approach to the Friedländer synthesis of 1,8-naphthyridine derivatives using a biodegradable and reusable catalyst.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Choline hydroxide (as a 45 wt. % solution in water)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1 mmol) and the active methylene compound (1.1 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

This protocol details the hydrolysis of the corresponding ethyl ester to yield the target carboxylic acid, a key intermediate for many antibacterial agents.

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer/hotplate

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in THF (5 ml) in a round-bottom flask.[2]

  • Add concentrated HCl (45 μL, 0.7 mmol) to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration to afford the title compound.[2]

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[3][4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3][4]

    • Incubate the plate overnight to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for 48-72 hours.[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3][5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

In Vitro Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., ciprofloxacin)

  • DMSO

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.[6]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[6]

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 1,8-Naphthyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)
Compound 12 HBL-100 (Breast)1.37
Compound 17 KB (Oral)3.7
Compound 22 SW-620 (Colon)3.0
Compound 47 MIAPaCa (Pancreatic)0.41
Compound 47 K-562 (Leukemia)0.77
Compound 29 PA-1 (Ovarian)0.41
Compound 29 SW620 (Colon)1.4

Data compiled from literature.[1][6]

Table 2: In Vitro Antibacterial Activity of a 1,8-Naphthyridine Derivative
Bacterial StrainMIC (µg/mL)
S. aureus6.25
E. coli12.5
P. aeruginosa25
K. pneumoniae12.5

Hypothetical data for illustrative purposes.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Annulation Friedländer Annulation 2-Aminonicotinaldehyde->Friedländer Annulation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Annulation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative Friedländer Annulation->1,8-Naphthyridine Derivative Workup & Purification Workup & Purification 1,8-Naphthyridine Derivative->Workup & Purification

Caption: Synthetic workflow for 1,8-naphthyridine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis 1,8-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine->Kinase_A Inhibition SAR_Logic cluster_substituents Substitutions at C7 cluster_activity Biological Activity Core_Scaffold 1,8-Naphthyridine-3-COOH Electron_Donating Electron-Donating Group (e.g., -OCH3) Electron_Withdrawing Electron-Withdrawing Group (e.g., -Cl, -F) Bulky_Group Bulky Group (e.g., -phenyl) Decreased_Activity Decreased Activity Electron_Donating->Decreased_Activity Reduces Potency Increased_Activity Increased Activity Electron_Withdrawing->Increased_Activity Enhances Potency Bulky_Group->Decreased_Activity Steric Hindrance

References

Troubleshooting & Optimization

troubleshooting side reactions in 1,8-Naphthyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-Naphthyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer Annulation, the Skraup Synthesis, and the Doebner-von Miller reaction. The primary challenges across these methods include controlling regioselectivity, especially with unsymmetrical starting materials, which can lead to the formation of isomeric byproducts. Other common issues are low yields, incomplete cyclization, and the formation of polymeric tars, particularly under harsh acidic conditions.[1][2]

Q2: I'm observing a low yield in my Friedländer synthesis of a 1,8-naphthyridine derivative. What are the potential causes and how can I improve it?

A2: Low yields in the Friedländer synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting this problem involves evaluating the catalyst, solvent, and reaction temperature. The choice of catalyst is critical, with modern approaches favoring milder and more efficient alternatives to classical acid or base catalysts. Additionally, the reaction temperature may need optimization, and ensuring the purity of starting materials, such as 2-aminonicotinaldehyde, is crucial as impurities can lead to side products.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can also help determine if the reaction has gone to completion.

Q3: How can I effectively remove unreacted 2-aminopyridine starting material from my crude product?

A3: Due to the basic nature of 2-aminopyridine derivatives, an acidic wash during the workup is a highly effective method for their removal. By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[3] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.

Q4: My crude product is a discolored solid or oil. Which purification method should I try first?

A4: For a solid crude product that is at least 80% pure, recrystallization is often the best initial choice. It is a technically simpler and more scalable method than chromatography for purifying solids. If the product is an oil, or if recrystallization fails to remove the impurities, then column chromatography is the recommended next step.[3]

Troubleshooting Guides

Issue 1: Formation of Multiple Products (Poor Regioselectivity) in Friedländer Annulation

When using an unsymmetrical ketone (e.g., 2-butanone) with 2-aminonicotinaldehyde in a Friedländer synthesis, the formation of two constitutional isomers is a primary side reaction.

Plausible Side Products:

  • Desired Product: 3-Methyl-1,8-naphthyridine-2-carboxylic acid (from reaction at the methyl group of the ketone).

  • Isomeric Byproduct: 3-Ethyl-1,8-naphthyridine (from reaction at the methylene group of the ketone).

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2]

  • Slow Addition of Ketone: A slow addition of the unsymmetrical ketone to the reaction mixture can increase the regioselectivity.

  • Temperature Optimization: The reaction temperature can impact the ratio of isomers formed. It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.

Issue 2: Low Yield and Tar Formation in Skraup and Doebner-von Miller Reactions

These reactions often employ harsh acidic conditions which can lead to the polymerization of reactants and intermediates, resulting in low yields and the formation of tar.

Troubleshooting Steps:

  • Control of Reaction Exotherm: These reactions can be highly exothermic. Slow and controlled addition of reagents, along with external cooling if necessary, can help to minimize polymerization.

  • Oxidizing Agent: In the Skraup synthesis, the choice of oxidizing agent is important. While nitrobenzene is traditionally used, arsenic acid has been reported to result in a less violent reaction.[4] A "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has also been used successfully to minimize side product formation.

  • In Situ Generation of Reactants: For the Doebner-von Miller reaction, in situ generation of the α,β-unsaturated carbonyl compound via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[5]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Methyl-1,8-naphthyridine

CatalystSolventTemperature (°C)Time (h)Yield (%)
Choline hydroxideH₂O50694
LiOHH₂O501265
NaOHH₂O501258
KOHH₂O501262

Data adapted from a study on the synthesis of 2-methyl-1,8-naphthyridine and may serve as a reference for optimizing the synthesis of this compound.[1]

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound Derivative (Greener Method)

This protocol is adapted from a high-yield, water-based synthesis of 1,8-naphthyridine derivatives.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl pyruvate

  • Choline hydroxide (1 mol%)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and ethyl pyruvate (1.0 eq).

  • Add water (to form a stirrable suspension) and choline hydroxide (1 mol%).

  • Purge the flask with nitrogen and heat the mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidic workup).

  • Purify the crude product by recrystallization or column chromatography.[6]

Protocol 2: Purification of Crude this compound

A. Acid-Base Extraction (to remove basic impurities):

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.

  • Separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

B. Recrystallization:

  • Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactants: 2-Aminonicotinaldehyde + Carbonyl Compound B Reaction Setup: Catalyst, Solvent, Temperature A->B C Reaction Monitoring (TLC) B->C D Quench Reaction & Crude Product Isolation C->D Reaction Complete E Purification: Acid-Base Extraction, Recrystallization, or Column Chromatography D->E F Characterization (NMR, MS) E->F G Final Product: This compound F->G Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_optimization Reaction Optimization cluster_purification Purification Troubleshooting Start Problem Identified: Low Yield or Impure Product Q1 Is the reaction going to completion? Start->Q1 A1_Yes Check Work-up & Purification Q1->A1_Yes Yes A1_No Optimize Reaction Conditions Q1->A1_No No Pur1 Identify Impurities (NMR, LC-MS) A1_Yes->Pur1 Opt1 Vary Catalyst A1_No->Opt1 Opt2 Screen Solvents Opt1->Opt2 Opt3 Adjust Temperature & Time Opt2->Opt3 Opt3->Start Re-run Reaction Pur2 Select Appropriate Method: - Acidic Wash (Basic Impurities) - Recrystallization (Solid Product) - Chromatography (Oily/Complex Mixture) Pur1->Pur2 End Successful Synthesis Pur2->End Pure Product

Caption: A logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.

References

optimizing reaction conditions for the Friedlander synthesis of 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedlander synthesis of 1,8-naphthyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,8-naphthyridines.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the Friedlander synthesis are a common issue that can stem from several factors. Systematically evaluating each parameter is key to optimization.[1][2]

  • Sub-optimal Catalyst: The choice of acid or base catalyst is critical.[3][4] If a standard catalyst like potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH) is ineffective, consider screening alternatives.[1] Recent literature highlights the success of catalysts like choline hydroxide, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), and basic ionic liquids which can significantly improve yields.[4][5][6]

  • Incorrect Temperature: Temperature control is crucial. While many protocols require heating (e.g., 50-80°C), some modern, highly active catalysts can facilitate the reaction at room temperature.[5][7][8] If you observe decomposition or tar formation, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[1]

  • Inappropriate Solvent: The reaction medium significantly influences outcomes. While traditional organic solvents are common, high yields have been achieved in water or under solvent-free conditions.[4][6][8] Solvent-free "grinding" methods can simplify work-up and increase efficiency.[4]

  • Impure Starting Materials: The purity of the 2-aminonicotinaldehyde (or related derivative) and the active methylene compound is paramount. Impurities can introduce side reactions that consume reagents and complicate purification.[8]

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[1][8] If starting materials persist, consider extending the reaction time.

Q2: I am observing multiple products, indicating poor regioselectivity with my unsymmetrical ketone. How can this be controlled?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones, which can undergo cyclization in two different ways.[7][9]

  • Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. Certain amine catalysts have been specifically designed to favor the formation of one regioisomer over the other.[8][10] For example, the use of a bicyclic amine catalyst has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[8]

  • Ionic Liquids: Using ionic liquids as the reaction medium has been shown to generate exclusive products in excellent yields with unsymmetrical ketones.[7][10]

Q3: My final product is difficult to purify. How can I remove common impurities?

A3: Purification can be challenging due to residual starting materials, catalysts, or side products.

  • Unreacted 2-Aminopyridine Precursors: The basic nature of these starting materials allows for their effective removal via an acidic wash.[11] During workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid like 1M HCl. The basic impurity will form a water-soluble salt and partition into the aqueous layer.[11]

  • High-Boiling Point Solvents (e.g., DMSO, Pyridine): For basic solvents like pyridine, an acid wash is also effective.[11] For residual DMSO, multiple aqueous washes are required.[11] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.[11]

  • Recrystallization vs. Column Chromatography: For a solid crude product that is discolored, recrystallization is often a good first choice for purification.[11] If recrystallization is ineffective or if the impurities have similar polarity to the product, silica gel column chromatography is the recommended next step.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedlander synthesis for 1,8-naphthyridines?

A1: The reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group (like a ketone or β-ketoester).[3][5] The mechanism proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration (cyclodehydration) to form the stable aromatic 1,8-naphthyridine ring system.[3][5]

Q2: Are there environmentally friendly ("green") methods available for this synthesis?

A2: Yes, significant progress has been made in developing greener protocols. These methods often feature:

  • Water as a Solvent: Excellent yields have been reported using water as the reaction medium, catalyzed by biocompatible ionic liquids like choline hydroxide.[6][12]

  • Solvent-Free Conditions: Reactions can be performed by grinding the reactants together, sometimes with a reusable solid catalyst like CeCl₃·7H₂O, which reduces waste and simplifies procedures.[4][5]

  • Reusable Catalysts: Ionic liquids and certain inorganic catalysts can often be recovered and reused multiple times without a significant loss of activity.[5][7]

Q3: Can microwave irradiation be used to accelerate the reaction?

A3: Yes, microwave-assisted synthesis has been successfully applied to the Friedlander condensation for 1,8-naphthyridines. This technique often leads to a significant reduction in reaction time, avoids pollution, and can proceed in solvent-free conditions using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).

Data Presentation

The following tables summarize quantitative data from various published methods to aid in the selection of reaction conditions.

Table 1: Comparison of Catalysts and Conditions for the Friedlander Synthesis of 1,8-Naphthyridines

CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Choline Hydroxide (1 mol%)Water506-12 h>90
[Bmmim][Im] (Ionic Liquid)None (used as medium)8024 hHigh (not specified)[7]
CeCl₃·7H₂ONone (Grinding)Room TempFew minutesHigh[4][5]
DABCONone (Microwave)N/AFew minutes74-86
Potassium Hydroxide (KOH)EthanolRefluxHours to overnightVariable[1]

Experimental Protocols & Visualizations

General Workflow

The diagram below illustrates a general workflow for the synthesis, workup, and purification of 1,8-naphthyridines via the Friedlander reaction.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants 1. Combine Reactants (2-Aminonicotinaldehyde + Active Methylene Cmpd) Catalyst 2. Add Catalyst & Solvent (if any) Reactants->Catalyst Heating 3. Heat & Stir (Monitor by TLC) Catalyst->Heating Cool 4. Cool Reaction Mixture Heating->Cool Extract 5. Extraction / Filtration (e.g., EtOAc/Water or add water to precipitate) Cool->Extract Evaporate 6. Concentrate Crude Product (Rotovap) Extract->Evaporate Purify 7. Purify Product Evaporate->Purify Recrystal Recrystallization Purify->Recrystal Solid? Column Column Chromatography Purify->Column Oil or mixed? Final 8. Characterize Pure 1,8-Naphthyridine Recrystal->Final Column->Final

General workflow for synthesis and analysis of 1,8-naphthyridines.
Protocol 1: Synthesis in Water using Choline Hydroxide

This protocol is adapted from an efficient, gram-scale synthesis method.[6]

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (e.g., acetone, 1.0 mmol).

  • Add Reagents: Add 1 mL of water, followed by choline hydroxide (1 mol%).

  • Reaction: Purge the flask with nitrogen. Heat the reaction mixture to 50°C in a water bath with continuous stirring.

  • Monitoring: Monitor the reaction for completion using TLC (typically 6-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Extract the product using ethyl acetate (40 mL) and water (10 mL).

  • Isolation: Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Further purify the product by recrystallization or column chromatography as needed.[5]

Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O

This environmentally benign protocol offers high yields in short reaction times.[4][5]

  • Reaction Setup: In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Reaction: Grind the mixture using a pestle at room temperature for the time indicated by TLC analysis (often just a few minutes).

  • Workup: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure 1,8-naphthyridine derivative. The aqueous filtrate can be evaporated to recover the catalyst for reuse.[5]

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low reaction yields.

G Start Start: Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents ReviewCond Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->ReviewCond Reagents OK EvalCat Evaluate Catalyst Choice & Loading ReviewCond->EvalCat Conditions OK OptTemp Optimize Temperature ReviewCond->OptTemp Temp Issue Suspected ScreenSolv Test Different Solvents (e.g., Water, Solvent-Free) ReviewCond->ScreenSolv Solvent Issue Suspected ScreenCat Screen Alternative Catalysts (e.g., CeCl₃, Ionic Liquid) EvalCat->ScreenCat Catalyst Ineffective AnalyzeSide Analyze for Side Products (TLC, LCMS) EvalCat->AnalyzeSide Catalyst Seems OK End Improved Yield OptTemp->End ScreenSolv->End ScreenCat->End Modify Modify Protocol (e.g., Slow Addition) AnalyzeSide->Modify Side Reactions Identified Modify->End

A troubleshooting workflow for addressing low yields.

References

Technical Support Center: Purification of 1,8-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Naphthyridine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Purity After Synthesis Presence of unreacted starting materials, such as 2-aminopyridine derivatives.Perform an acidic wash of the crude product dissolved in an organic solvent with dilute aqueous HCl to remove basic impurities.[1]
Residual high-boiling point solvents like DMSO or pyridine.For pyridine, an acidic wash is effective.[1] For DMSO, perform multiple aqueous washes.[1] Co-evaporation with a lower-boiling solvent like toluene can also help remove trace amounts of high-boiling organic solvents.[1]
Formation of side-products from incomplete or alternative cyclization pathways.Attempt recrystallization from a suitable solvent system. If recrystallization is ineffective, column chromatography is recommended.
Discolored Solid or Oily Crude Product Presence of polymeric or highly colored impurities.For a solid, attempt recrystallization first. Hot filtration during recrystallization can remove insoluble impurities.[1] If the product is an oil or if recrystallization fails, column chromatography is the next best step.[1]
Poor Recovery After Recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
The product has precipitated out with impurities.Ensure the hot solution is not supersaturated with impurities. A hot filtration step can be beneficial.[1]
Product Fails to Crystallize The compound is too soluble in the chosen solvent, or there are impurities inhibiting crystal formation.Try adding a non-polar "anti-solvent" dropwise to the solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. If these fail, column chromatography may be necessary.
Streaking on TLC Plate During Column Chromatography The compound may be too polar for the chosen solvent system, leading to strong interaction with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape and elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, especially 2-aminopyridine derivatives, which are precursors in many synthetic routes.[1] You may also encounter residual high-boiling solvents such as DMSO or pyridine, reagents, and byproducts from incomplete or alternative cyclization reactions.[1]

Q2: My NMR/LCMS data indicates the presence of unreacted 2-aminopyridine. What is the most efficient way to remove it?

A2: Due to the basic nature of 2-aminopyridine, the most effective removal method is an acidic wash during the workup.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[1] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.[1]

Q3: How can I remove residual high-boiling point solvents such as pyridine or DMSO?

A3: For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine.[1] For DMSO, aqueous washes are required to extract it from the organic phase.[1] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[1]

Q4: My crude product is a discolored solid. What purification method should I attempt first?

A4: For a solid crude product, recrystallization is often the best initial purification method.[1][2] This technique can be very effective at removing small amounts of impurities and can result in a highly pure crystalline product.

Q5: What are some suitable solvents for the recrystallization of this compound?

A5: Carboxylic acids, in general, are good candidates for recrystallization from solvents like ethanol, methanol, or water.[3] For 1,8-naphthyridine derivatives, solvent systems such as chloroform-methanol have been used.[4] The ideal solvent will dissolve the compound when hot but not when cold. It is recommended to test the solubility in a small scale with a range of solvents to find the optimal one.

Q6: When should I consider using column chromatography?

A6: Column chromatography should be considered when recrystallization is ineffective, if the crude product is an oil, or if there are multiple impurities with similar polarities to the product. Silica gel is a commonly used stationary phase for the purification of 1,8-naphthyridine derivatives.[5]

Quantitative Data Summary

The following table summarizes representative data for purification outcomes. Note that actual yields and purities may vary depending on the specific experimental conditions and the purity of the starting materials.

Purification Method Starting Material Purity Final Purity Yield/Recovery Typical Solvents/Eluents
Acidic Wash Crude>90% (after removal of basic impurities)>95%Ethyl acetate/DCM and 1M HCl
Recrystallization >90%>98%[6]70-90%Ethanol, Methanol, Chloroform/Methanol
Column Chromatography 80-90%>99%60-80%Silica gel with a gradient of Ethyl Acetate in Hexane

Experimental Protocols

Protocol 1: Purification by Acidic Wash

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of a solid crude product. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel column chromatography.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[1]

  • Elution: Run the column by passing the eluent through the silica gel. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[1]

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Acidic Wash (1M HCl) Dissolve->AcidWash Neutralize Neutralizing Wash (NaHCO3) AcidWash->Neutralize Organic Layer BasicImp Basic Impurities (Aqueous Waste) AcidWash->BasicImp Aqueous Layer BrineWash Brine Wash Neutralize->BrineWash Dry Dry and Concentrate BrineWash->Dry Pure1 Purified Product Dry->Pure1 RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Hot Filtrate InsolubleImp Insoluble Impurities HotFilter->InsolubleImp on Filter Paper VacuumFilter Vacuum Filtration Cool->VacuumFilter Crystals Pure Crystals VacuumFilter->Crystals Solid SolubleImp Soluble Impurities (in Filtrate) VacuumFilter->SolubleImp Liquid ChromatographyLogic rect_node rect_node Start Crude Product CheckPurity Purity Check (TLC/NMR) Start->CheckPurity IsSolid Is it a solid? CheckPurity->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) CheckPurity2 Purity Check Recrystallize->CheckPurity2 End Pure Product ColumnChrom->End IsPure Is it pure? CheckPurity2->IsPure IsPure->ColumnChrom No IsPure->End Yes

References

Technical Support Center: Addressing Solubility Issues of 1,8-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 1,8-Naphthyridine-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid compound with a melting point of approximately 220°C (with decomposition).[1][2] Its chemical structure, containing both a carboxylic acid group and a naphthyridine core, suggests that it has polar characteristics. However, strong intermolecular forces, such as hydrogen bonding and π-stacking between the flat naphthyridine rings, can lead to low solubility in many common organic solvents. Generally, it is expected to be more soluble in polar aprotic solvents like DMSO and DMF.

Q2: I am experiencing difficulty dissolving this compound. What are some initial troubleshooting steps?

A2: If you are encountering low solubility, consider the following initial steps:

  • Solvent Selection: Re-evaluate your choice of solvent. Polar aprotic solvents are often a good starting point for heterocyclic compounds.

  • Purity of Compound: Ensure the purity of your this compound, as impurities can sometimes negatively impact solubility. The typical purity for commercially available compounds is ≥98%.[1][3]

  • Increase Agitation: Employ methods like sonication or vigorous stirring to help break down solid agglomerates and enhance the dissolution rate.

  • Gentle Heating: Carefully warming the solvent can increase solubility. However, be mindful of the compound's decomposition temperature.

Q3: How can I chemically modify this compound to improve its solubility?

A3: A common and effective strategy is to convert the carboxylic acid into a salt. By reacting it with a suitable base (e.g., sodium hydroxide or an organic amine), you can form a more polar carboxylate salt.[4][5] This salt form will likely exhibit significantly improved solubility in polar solvents, including aqueous solutions and some polar organic solvents. This is a widely used technique in pharmaceutical development to enhance the bioavailability of poorly soluble acidic drugs.[6][7]

Q4: Can the presence of water in my organic solvent affect solubility?

A4: Yes, for carboxylic acids, the presence of a small amount of water in an organic solvent can sometimes surprisingly increase solubility.[8][9][10][11] This phenomenon is attributed to the formation of hydrogen-bonded complexes between water, the carboxylic acid, and the organic solvent. However, excessive water can also lead to precipitation, so the effect is concentration-dependent.

Troubleshooting Guides

Issue: The compound remains insoluble in the chosen organic solvent despite prolonged stirring.

Possible CauseRecommended Solution
Inappropriate Solvent Test solubility in a range of solvents with varying polarities. Give priority to polar aprotic solvents such as DMSO and DMF.
Low Dissolution Rate Increase the surface area of the solid by grinding it into a finer powder before adding it to the solvent. Use an ultrasonic bath to provide energy to break up the crystal lattice.
Insufficient Temperature Gradually and carefully heat the mixture while stirring. Monitor for any visual signs of degradation, such as a change in color.
Saturation The solution may have reached its saturation point. Try increasing the volume of the solvent or decreasing the amount of the solute.
Compound Purity If possible, verify the purity of the this compound using an appropriate analytical technique (e.g., NMR, LC-MS).

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol provides a basic framework for assessing the solubility of this compound.

  • Preparation: Accurately weigh a small, known amount of the compound (e.g., 1-5 mg) and place it into a clean vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature. This can be done using a magnetic stirrer or a shaker bath for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: After the equilibration period, visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Quantification (Optional): If solid material remains, the mixture should be filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant can then be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Mandatory Visualization

G cluster_start Initiation cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Approaches cluster_resolution Outcome start Insolubility of This compound solvent Step 1: Re-evaluate Solvent (Try Polar Aprotic) start->solvent agitation Step 2: Increase Agitation (Sonication/Vigorous Stirring) solvent->agitation If still insoluble heating Step 3: Apply Gentle Heat agitation->heating If still insoluble salt Consider Salt Formation (React with Base) heating->salt If still insoluble cosolvent Use a Co-solvent System heating->cosolvent Alternative end Solubility Achieved salt->end cosolvent->end G cluster_properties Factors Limiting Solubility cluster_strategies Strategies to Enhance Solubility compound This compound pi_stacking π-π Stacking of Naphthyridine Rings compound->pi_stacking exhibits h_bonding Intermolecular Hydrogen Bonding compound->h_bonding exhibits polar_solvents Use of Polar Aprotic Solvents (e.g., DMSO, DMF) pi_stacking->polar_solvents disrupted by h_bonding->polar_solvents disrupted by salt_formation Conversion to a Salt h_bonding->salt_formation overcome by

References

improving yield and purity in multi-step synthesis of 1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve reaction yields and product purity.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1,8-naphthyridine derivatives, presented in a question-and-answer format.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a frequent issue and can arise from several factors. A systematic approach to troubleshooting this problem is outlined below:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]), or Lewis acids such as CeCl₃·7H₂O.[1] Some reactions have shown excellent yields using choline hydroxide (ChOH) in water, offering a greener alternative.

  • Improper Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free grinding conditions.[1] Solvent-free conditions with a reusable catalyst can also simplify work-up and improve yields.

    • Temperature: The reaction temperature may need optimization. While some protocols suggest heating (e.g., 80°C), others achieve high yields at room temperature, especially with highly active catalysts.[1] It is advisable to experiment with a range of temperatures to find the optimum for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired product.[1]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.[1]

Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound.[1] Here are strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][2]

  • Slow Addition of Ketone: A simple yet effective technique to enhance regioselectivity is the slow addition of the unsymmetrical ketone to the reaction mixture. This helps to control the concentration of the ketone and can favor the desired reaction pathway.[2][3]

Q3: I am facing difficulties in purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?

A3: Purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products. Here are some troubleshooting tips:

  • Column Chromatography:

    • Solvent System: A common eluent system for the column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate. The polarity of the solvent system should be carefully optimized by TLC to achieve good separation. Start with a low polarity and gradually increase it. For more polar compounds, systems like dichloromethane/methanol are common.[4]

    • Stationary Phase: Silica gel is the most common stationary phase. If your compound is highly polar and does not move from the baseline even with a polar solvent system, consider using a more polar stationary phase like alumina.

    • Tailing: Tailing of spots on TLC and broad peaks during column chromatography can be an issue. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent, especially if your compound has basic nitrogen atoms.[5]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at room temperature. Ethanol and methanol are commonly used solvents for this purpose.[6]

Q4: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine. What is the most efficient way to remove it?

A4: Due to the basic nature of 2-aminopyridine, the most effective method for its removal is an acidic wash during the workup. By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[6] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.

Q5: How can I remove residual high-boiling point solvents such as pyridine or DMSO?

A5: For a basic solvent like pyridine, an acid wash during workup is highly effective, similar to the removal of 2-aminopyridine.[6] Another common technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene. Adding toluene to the product and evaporating under reduced pressure can help pull off the residual solvent.[6] For DMSO, aqueous washes are typically required to extract it from the organic phase.[6]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to 1,8-naphthyridines?

A: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, Gould-Jacobs reaction, Skraup synthesis, and Combes synthesis.[7] Among these, the Friedländer reaction is often considered one of the simplest and most direct routes.[7]

Q: Are there any "green" or environmentally friendly methods for synthesizing 1,8-naphthyridines?

A: Yes, there has been a growing interest in developing greener synthetic protocols. For the Friedländer synthesis, methods using water as a solvent with a biocompatible catalyst like choline hydroxide have been reported to give excellent yields.[8] Additionally, solvent-free methods, often assisted by microwave irradiation, provide a more environmentally friendly alternative to traditional solvent-based reactions.[9]

Q: How do I choose between recrystallization and column chromatography for purification?

A: The choice depends on the physical state of your product and the nature of the impurities.

  • Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles. It is very effective for removing small amounts of impurities and can yield highly pure material.[6]

  • Column chromatography is more versatile and is necessary when:

    • The product is an oil or a non-crystalline solid.

    • The impurities have similar solubility to the product.

    • There are multiple components in the crude mixture that need to be separated.[6]

Data Presentation

Table 1: Comparison of Catalysts in the Friedländer Synthesis of 2,3-diphenyl-1,8-naphthyridine
CatalystSolventTemperature (°C)Time (h)Yield (%)
[Bmmim][Im]None802492
[Bmmim][OC2H5]None802485
[Bmmim][OH]None802481
[Bmmim][OCH3]None802475
Choline HydroxideWater5012>90
DABCONone (Microwave)-2-5 min74-86

Data compiled from multiple sources for illustrative comparison.[8][9][10]

Table 2: Effect of Solvent on the Yield of 1,8-Naphthyridine Derivatives in the Friedländer Synthesis
SolventCatalystTemperature (°C)Yield (%)
WaterCholine Hydroxide (1 mol%)50>95
EthanolKOHReflux~70-80
DMFK2CO3100~60-70
None (Grinding)Catalyst-freeRoom Temp~85-95

This table presents a general trend observed in the literature. Actual yields may vary based on specific substrates and reaction conditions.[1][8][11]

Experimental Protocols

Protocol 1: Greener Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the mixture and begin stirring.[11]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[11]

  • Purge the flask with an inert gas (e.g., nitrogen) and maintain an inert atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate and deionized water in a separatory funnel.[12]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl ether).[12]

Protocol 2: General Procedure for Recrystallization

Materials:

  • Crude solid 1,8-naphthyridine derivative

  • Appropriate recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hotplate with stirring until the solid completely dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[6]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should commence.[6]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[6]

Protocol 3: General Procedure for Silica Gel Column Chromatography

Materials:

  • Crude 1,8-naphthyridine derivative

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol)

  • Sand

Procedure:

  • Eluent Selection: Determine a suitable mobile phase using TLC. A good solvent system will provide a clear separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.[4]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (2-aminopyridine-3-carbaldehyde & active methylene compound) reaction Friedländer Reaction (Catalyst, Solvent, Temp) start->reaction workup Aqueous Workup (e.g., Acid Wash) reaction->workup crude Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Product is a solid column Column Chromatography purification_choice->column Product is an oil or impurities are similar pure_solid Pure Crystalline Solid recrystallization->pure_solid pure_oil Pure Product (Oil/Solid) column->pure_oil analysis Characterization (NMR, LCMS, etc.) pure_solid->analysis pure_oil->analysis

Caption: General experimental workflow for the synthesis and purification of 1,8-naphthyridine derivatives.

troubleshooting_yield start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Complete Reaction check_reaction->complete No starting material extend_time Increase Reaction Time incomplete->extend_time check_conditions Review Reaction Conditions complete->check_conditions extend_time->check_reaction optimize_catalyst Optimize Catalyst (Type and Loading) check_conditions->optimize_catalyst Sub-optimal catalyst optimize_solvent Optimize Solvent check_conditions->optimize_solvent Sub-optimal solvent optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal temperature check_purity Check Purity of Starting Materials check_conditions->check_purity Conditions seem optimal yield_improved Yield Improved optimize_catalyst->yield_improved optimize_solvent->yield_improved optimize_temp->yield_improved impure_sm Impurities Detected check_purity->impure_sm Yes check_purity->yield_improved No purify_sm Purify Starting Materials impure_sm->purify_sm purify_sm->yield_improved

Caption: Troubleshooting flowchart for addressing low reaction yields.

troubleshooting_purity start Low Purity Observed identify_impurity Identify Impurity by NMR/LCMS start->identify_impurity unreacted_sm Unreacted Starting Material (e.g., 2-aminopyridine) identify_impurity->unreacted_sm side_products Side Products or Isomers identify_impurity->side_products residual_solvent Residual High-Boiling Point Solvent identify_impurity->residual_solvent acid_wash Perform Acid Wash during Workup unreacted_sm->acid_wash optimize_selectivity Optimize Regioselectivity (Catalyst, Slow Addition) side_products->optimize_selectivity column_chrom Perform Column Chromatography side_products->column_chrom recrystallize Recrystallize Product side_products->recrystallize coevaporate Co-evaporate with Toluene residual_solvent->coevaporate purity_improved Purity Improved acid_wash->purity_improved optimize_selectivity->column_chrom column_chrom->purity_improved recrystallize->purity_improved coevaporate->purity_improved

Caption: Troubleshooting guide for improving product purity.

References

Technical Support Center: Characterization of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of substituted 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful analysis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the common causes and solutions?

A1: Peak broadening in the NMR spectra of 1,8-naphthyridine derivatives can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Concentration Effects: Aggregation at high concentrations is a common cause of peak broadening.

    • Troubleshooting Steps:

      • Prepare a more dilute sample and re-acquire the spectrum.

      • Compare the spectra at different concentrations to see if the resolution improves.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening.

    • Troubleshooting Steps:

      • Ensure all glassware is scrupulously clean.

      • If purification was performed using a metal catalyst, consider treatment with a metal scavenger or an additional purification step like filtration through a plug of silica gel.

  • Slow Conformational Exchange: Some substituted 1,8-naphthyridines may exist as slowly interconverting conformers or rotamers on the NMR timescale.[1]

    • Troubleshooting Steps:

      • Acquire the spectrum at a higher temperature to increase the rate of exchange, which may result in sharper peaks.[1]

  • pH Effects: The nitrogen atoms in the 1,8-naphthyridine core are basic and can be protonated by acidic impurities, leading to exchange phenomena.

    • Troubleshooting Steps:

      • Add a drop of D₂O to your sample and shake it. If the broad peak is an exchangeable proton (e.g., NH or OH), it will disappear or sharpen.[1]

      • For non-exchangeable protons, consider adding a small amount of a non-acidic deuterated solvent like benzene-d₆ to see if it alters the chemical shifts and resolves overlapping signals.[1]

Q2: I am having difficulty assigning the aromatic protons in my substituted 1,8-naphthyridine. What strategies can I use?

A2: The aromatic region of the ¹H NMR spectrum of substituted 1,8-naphthyridines can be complex due to overlapping signals and complex coupling patterns. Here are some strategies for unambiguous assignment:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for structure elucidation.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of protons within the same spin system.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, helping to identify which proton is bonded to which carbon.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.[3]

  • Comparison to Known Compounds: If available, compare your spectrum to those of structurally similar 1,8-naphthyridine derivatives reported in the literature.

  • Computational Prediction: Use NMR prediction software to estimate the chemical shifts of the protons in your proposed structure. While not always perfectly accurate, it can provide a good starting point for assignments.

Q3: The integration of my aromatic signals does not match the expected number of protons. What could be the reason?

A3: Inaccurate integration in the aromatic region can be due to several factors:

  • Overlapping Peaks: If signals from different protons overlap, their integrations will be combined.

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) to induce different chemical shifts and potentially resolve the overlapping signals.[1]

  • Residual Solvent Peaks: The peak from the residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃) can overlap with your aromatic signals.[1]

    • Solution: Use a different solvent or consult a table of common NMR solvent impurities to identify and subtract the contribution of the solvent peak.

  • Poor Phasing and Baseline Correction: Incorrect processing of the FID can lead to integration errors.

    • Solution: Carefully reprocess the spectrum, ensuring proper phasing and baseline correction before integrating the peaks.

Mass Spectrometry

Q1: I am not observing the molecular ion peak for my 1,8-naphthyridine derivative. What should I do?

A1: The absence of a molecular ion peak is a common issue in mass spectrometry. Here are some troubleshooting steps:

  • Choice of Ionization Technique: The stability of the molecular ion is highly dependent on the ionization method.[4]

    • Electron Impact (EI): This is a high-energy technique that can cause extensive fragmentation and may not show a molecular ion for fragile molecules.

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that are more likely to produce the protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺, [M+K]⁺) with minimal fragmentation.[4] If you are using EI, try switching to ESI or MALDI.

  • Sample Purity: Impurities in your sample can suppress the ionization of your compound of interest.

    • Solution: Ensure your sample is as pure as possible. If necessary, perform an additional purification step.

  • Instrument Parameters: The settings of the mass spectrometer can affect ion detection.

    • Solution: Consult with the instrument operator to ensure the parameters (e.g., ion source voltage, temperature) are optimized for your compound's expected mass and properties.[5]

Q2: My mass spectrum shows many unexpected fragments. How can I interpret the fragmentation pattern?

A2: Substituted 1,8-naphthyridines can undergo characteristic fragmentation patterns that can provide valuable structural information.

  • Common Fragmentation Pathways:

    • Loss of Substituents: The bonds connecting substituents to the naphthyridine core are often prone to cleavage. Look for peaks corresponding to the loss of these groups.

    • Ring Cleavage: The naphthyridine ring system itself can fragment, although this is more common in higher-energy techniques like EI.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the molecular ion and its fragments. This is extremely useful for confirming proposed structures and fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and fragmented, and the resulting fragments are analyzed. This can help to establish relationships between different fragments and piece together the structure of the molecule.

Chromatography (HPLC)

Q1: My substituted 1,8-naphthyridine derivative is showing poor peak shape (e.g., tailing) in reverse-phase HPLC.

A1: Peak tailing is often caused by interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogens on the naphthyridine ring and also suppress the ionization of the silanol groups, reducing unwanted interactions.

    • Use a Mobile Phase Additive: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[6]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using an appropriate column for basic compounds.

    • Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Q2: I am struggling to separate isomeric 1,8-naphthyridine derivatives.

A2: The separation of isomers can be challenging due to their similar physicochemical properties.[6]

  • Optimization of Mobile Phase:

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other.[6]

    • Fine-tune the Mobile Phase Composition: Small changes to the ratio of organic solvent to water can have a significant impact on resolution.

    • Adjust the pH: If the isomers have different pKa values, adjusting the pH of the mobile phase can alter their retention times and improve separation.[6]

  • Optimization of Stationary Phase:

    • Change the Column Chemistry: If mobile phase optimization is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivities.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, can improve the separation of compounds with different polarities.

Solubility and Stability

Q1: My 1,8-naphthyridine derivative has poor solubility in common organic solvents and aqueous solutions. How can I improve this for characterization and biological assays?

A1: Poor solubility is a frequent challenge with planar, rigid heterocyclic compounds like 1,8-naphthyridines.

  • For Characterization (NMR, etc.):

    • Solvent Screening: Test a range of deuterated solvents, including more polar options like DMSO-d₆ or methanol-d₄.

    • Heating and Sonication: Gently warming the sample or placing it in an ultrasonic bath can aid dissolution.

  • For Biological Assays:

    • pH Adjustment: For in vitro and in vivo studies, adjusting the pH to protonate the basic nitrogen atoms can significantly increase aqueous solubility.

    • Co-solvents: Using a small percentage of an organic co-solvent like DMSO or ethanol in the aqueous buffer can improve solubility. However, be mindful of the tolerance of your biological system to the co-solvent.

    • Formulation Strategies: For more challenging compounds, advanced formulation techniques such as the use of cyclodextrins or conversion to a salt form may be necessary.

Quantitative Data Summary

The following tables provide typical spectroscopic and chromatographic data for substituted 1,8-naphthyridines to aid in characterization.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the 1,8-Naphthyridine Core

Proton PositionTypical Chemical Shift (δ, ppm)Notes
H-28.8 - 9.2Highly deshielded due to proximity to N-1.
H-37.2 - 7.8
H-48.0 - 8.5
H-57.8 - 8.2
H-67.4 - 7.9
H-78.6 - 9.0Highly deshielded due to proximity to N-8.

Note: These are approximate ranges and can vary significantly depending on the nature and position of substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in the 1,8-Naphthyridine Core

Carbon PositionTypical Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-4a145 - 150
C-5120 - 125
C-6130 - 135
C-7150 - 155
C-8a155 - 160

Note: These are general ranges and are influenced by substitution patterns.[7][8]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Internal Standard: If quantitative analysis is required, add a small amount of an internal standard like tetramethylsilane (TMS).[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.[9]

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with 16-64 scans.

  • ¹³C NMR Acquisition: A larger number of scans will likely be required for adequate signal-to-noise.

  • Data Processing: Process the spectra using appropriate software, including Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak or TMS (0 ppm).[9]

Protocol 2: 2D NMR (COSY, HSQC, HMBC)
  • Setup: Use the same sample prepared for 1D NMR.

  • COSY: Load the standard COSY pulse program. Set the spectral width to cover all proton signals. The experiment typically takes 5-10 minutes.[3]

  • HSQC: Load the standard HSQC pulse program. Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm). This experiment may take 20-30 minutes.[3]

  • HMBC: Load the standard HMBC pulse program. Use the same spectral widths as for the HSQC. This experiment often requires a longer acquisition time (30 minutes to several hours) to detect weaker long-range correlations.[3]

  • Processing: Process the 2D data using the software's standard procedures.

Protocol 3: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a volatile solvent like methanol or acetonitrile.[9]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for structural information.[9]

Protocol 4: HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Scouting Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.[6]

  • Optimization:

    • Adjust the gradient slope to improve the separation of the main peak from impurities.

    • If co-elution occurs, try methanol as the organic modifier.

    • For tailing peaks, consider adding a small amount of TEA or using a different pH.

  • Flow Rate: A typical flow rate is 1 mL/min.

Protocol 5: X-ray Crystallography
  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.[10]

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place it in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, causing the compound to crystallize.

  • Crystal Selection: Select a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.

Visualizations

The following diagrams illustrate common experimental workflows and logical relationships in the characterization of substituted 1,8-naphthyridines.

troubleshooting_nmr start Ambiguous ¹H NMR Spectrum check_purity Check Purity (LCMS/TLC) start->check_purity purify Re-purify Sample check_purity->purify Impure change_solvent Acquire Spectrum in Different Solvent (e.g., Benzene-d₆) check_purity->change_solvent Pure purify->start run_2d Run 2D NMR Experiments (COSY, HSQC, HMBC) change_solvent->run_2d Still Ambiguous assign Assign Structure change_solvent->assign Resolved run_2d->assign

Troubleshooting workflow for ambiguous NMR spectra.

mass_spec_workflow start Characterize New 1,8-Naphthyridine Derivative choose_ionization Choose Ionization Method start->choose_ionization esi ESI (Soft Ionization) Expected: [M+H]⁺ choose_ionization->esi Potentially Labile ei EI (Hard Ionization) Expected: M⁺˙ and Fragments choose_ionization->ei Expected to be Stable analyze_esi Analyze for [M+H]⁺ and Adducts esi->analyze_esi analyze_ei Analyze Fragmentation Pattern ei->analyze_ei confirm_mw Confirm Molecular Weight analyze_esi->confirm_mw elucidate_structure Elucidate Structure analyze_ei->elucidate_structure confirm_mw->elucidate_structure

References

minimizing byproduct formation in the synthesis of 2-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-methyl-1,8-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-methyl-1,8-naphthyridine and what are their general advantages and disadvantages?

A1: The two primary methods for synthesizing 2-methyl-1,8-naphthyridine are the Friedländer annulation and the Skraup-Doebner-von Miller reaction.

  • Friedländer Annulation: This is a condensation reaction between 2-aminonicotinaldehyde and acetone. Its advantages include generally milder reaction conditions and the availability of green chemistry protocols.[1] However, controlling regioselectivity can be a challenge with unsymmetrical ketones, though this is not an issue with acetone.

  • Skraup-Doebner-von Miller Reaction: This method involves the reaction of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (which can be formed in situ).[2][3] It is a classic method but often requires harsh acidic conditions, which can lead to the formation of polymeric byproducts.[3]

Q2: What are the most common impurities found in the crude 2-methyl-1,8-naphthyridine product?

A2: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-aminonicotinaldehyde (in the Friedländer synthesis) or 2-aminopyridine derivatives (in the Skraup-Doebner-von Miller synthesis) are frequent impurities.

  • Solvent Residues: High-boiling point solvents used in the reaction or purification steps may be present.

  • Side-Reaction Products: These can arise from alternative cyclization pathways or polymerization, particularly under the harsh conditions of the Skraup-Doebner-von Miller reaction.

Q3: How can I effectively remove unreacted 2-aminopyridine derivatives from my product?

A3: Due to the basic nature of 2-aminopyridine derivatives, an acidic wash during the workup is a highly effective purification method. By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic impurity will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 2-methyl-1,8-naphthyridine and provides targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Methyl-1,8-naphthyridine Suboptimal Reaction Temperature: The reaction rate can be highly sensitive to temperature.For the choline hydroxide-catalyzed synthesis in water, 50°C has been shown to be optimal. For other systems, an empirical approach to determine the ideal temperature for your specific reactants and catalyst is recommended.
Inefficient Catalyst: The choice and concentration of the catalyst are critical.Choline hydroxide (1 mol%) in water has been demonstrated to provide excellent yields (>95%).[1] Other bases like LiOH and NaOH can be used but may result in lower yields.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.
Impure Starting Materials: Impurities in the 2-aminonicotinaldehyde or acetone can lead to side reactions and lower the yield.Ensure the purity of your starting materials before commencing the reaction.
Formation of Multiple Products (Poor Regioselectivity) Use of Unsymmetrical Ketones (not applicable for acetone): While not an issue when using acetone, employing unsymmetrical ketones in Friedländer synthesis can lead to isomeric byproducts.[4]To favor the formation of the 2-substituted product, consider using a specialized catalyst such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane).[4]
Presence of Polymeric Byproducts Harsh Reaction Conditions (Skraup-Doebner-von Miller): The strongly acidic environment of the Skraup-Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound.Consider using a milder synthetic route, such as the Friedländer synthesis with choline hydroxide in water. If the Skraup-Doebner-von Miller reaction is necessary, carefully control the temperature and consider slower addition of reagents.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.After cooling the reaction mixture, placing it in an ice-water bath can help to maximize the precipitation of the product.
Residual Catalyst: The catalyst may co-precipitate with the product.Wash the isolated solid product with a small amount of cold water to remove any residual water-soluble catalyst like choline hydroxide.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for 2-methyl-1,8-naphthyridine, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Catalysts in the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Choline hydroxideH₂O506>95[1]
LiOHH₂O501265[1]
NaOHH₂O501260[1]
KOHH₂O501255[1]
NoneH₂O5012No Reaction[1]

Table 2: Influence of Solvent and Catalyst in the Friedländer Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline hydroxideH₂O50699[1]
NoneAcetone5012No Reaction[1]
Choline hydroxideAcetone501252[1]

Experimental Protocols

Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide

This protocol details a highly efficient and environmentally friendly method for the synthesis of 2-methyl-1,8-naphthyridine.[1]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution

  • Deionized Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate and water in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Friedlander_Workflow Experimental Workflow for Friedländer Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-aminonicotinaldehyde and Acetone add_water Add Deionized Water start->add_water add_catalyst Add Choline Hydroxide add_water->add_catalyst heat Heat to 50°C under N2 add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Ethyl Acetate cool->extract concentrate Concentrate Organic Layer extract->concentrate purify Recrystallize (if needed) concentrate->purify end end purify->end Obtain Pure 2-Methyl-1,8-naphthyridine

Caption: Workflow for Friedländer Synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is Temperature Optimal (e.g., 50°C)? start->check_temp check_catalyst Is Catalyst Correct and at Optimal Concentration? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Complete (Check TLC)? check_catalyst->check_time Yes change_catalyst Optimize Catalyst/Concentration check_catalyst->change_catalyst No check_purity Are Starting Materials Pure? check_time->check_purity Yes extend_time Extend Reaction Time check_time->extend_time No purify_sm Purify Starting Materials check_purity->purify_sm No end Problem Resolved check_purity->end Yes adjust_temp->start change_catalyst->start extend_time->start purify_sm->start

Caption: Troubleshooting Logic for Low Yield.

References

catalyst selection and optimization for 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you improve the yield, purity, and regioselectivity of your target 1,8-naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,8-naphthyridines and their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, multicomponent reactions, and the Combes synthesis.[1] The primary challenge across these methods is controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[1] Other challenges include preventing self-condensation of reactants and ensuring complete cyclization to the desired naphthyridine ring system.[1]

Q2: What is the major cause of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: In the Friedländer synthesis, which involves the reaction of a 2-amino-3-formylpyridine (or 2-aminonicotinaldehyde) with a ketone or aldehyde containing an α-methylene group, the principal source of byproducts is the lack of regioselectivity when using unsymmetrical ketones.[1] This can result in the formation of two different constitutional isomers. For instance, the reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone like 2-butanone can lead to both 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine.[1]

Q3: How can I improve the regioselectivity of the Friedländer synthesis?

A3: Improving regioselectivity often comes down to catalyst selection. Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2][3][4][5] Slow addition of the methyl ketone substrate to the reaction mixture has also been shown to increase regioselectivity.[3][4][5]

Q4: Are there greener alternatives to traditional acid or base catalysts for 1,8-naphthyridine synthesis?

A4: Yes, several environmentally benign catalyst systems have been developed. Basic ionic liquids, such as [Bmmim][Im], have been used as both catalyst and solvent, showing excellent activity and recyclability.[6][7] Choline hydroxide (ChOH) is another effective, metal-free, and water-soluble catalyst that promotes the reaction in water, offering a green synthetic route with high yields.[8][9] Additionally, solvent-free methods using reusable catalysts like CeCl₃·7H₂O under grinding conditions have been reported.[10]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridines.

Problem 1: Low Reaction Yield

If you are experiencing consistently low yields, consider the following optimization parameters:

  • Catalyst Choice and Loading: The catalyst is a critical factor. While traditional methods use strong acids or bases, modern catalysts like basic ionic liquids ([Bmmim][Im]) or choline hydroxide (ChOH) can significantly improve yields.[11] Catalyst loading is also crucial; for instance, 1 mol% of ChOH has been found to be optimal for reactions in water.[9][11]

  • Solvent System: The reaction solvent can greatly influence the outcome. While organic solvents are common, water has proven to be a highly effective medium, especially with catalysts like ChOH.[8][9][12] Solvent-free conditions, either through grinding or microwave irradiation, can also lead to high yields and simplify product purification.[2][10]

  • Reaction Temperature: The optimal temperature depends on the specific reactants and catalyst. For ChOH-catalyzed reactions in water, 50°C is a good starting point, while for syntheses using basic ionic liquids like [Bmmim][Im], 80°C is often employed.[6][11] A temperature screen is recommended to find the ideal conditions for your system.

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can lead to side reactions and lower the yield of the desired product.[2]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extending the reaction time may be necessary.[2]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

When using unsymmetrical ketones, the formation of multiple isomers is a common challenge. Here are some strategies to improve regioselectivity:

  • Catalyst Selection: As mentioned in the FAQs, specific catalysts can direct the reaction towards a single isomer. The bicyclic amine catalyst TABO is particularly effective in favoring the formation of 2-substituted 1,8-naphthyridines.[2][3][4][5]

  • Slow Addition of Ketone: A slow and controlled addition of the unsymmetrical ketone to the reaction mixture can significantly enhance regioselectivity.[3][4][5]

Catalyst and Condition Optimization Data

The following tables summarize quantitative data from various studies to aid in catalyst selection and condition optimization.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-diphenyl-1,8-naphthyridine

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[Bmmim][Im][Bmmim][Im]802490[6]
2[Bmmim][OH][Bmmim][OH]802485[6]
3[Bmmim][OAc][Bmmim][OAc]802478[6]
4[Bmim][OH][Bmim][OH]802482[6]

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) in 5 mL of ionic liquid.[6]

Table 2: Optimization of Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1ChOH (1)50698[9][13]
2ChOH (0.5)50692[9][13]
3ChOH (2)50695[9][13]
4ChOH (1)Room Temp1285[9][13]
5None5024No Reaction[9][13]

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in 1 mL of H₂O.[9]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diphenyl-1,8-naphthyridine using a Basic Ionic Liquid Catalyst [6]

  • Add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) to a Schlenk reaction bottle containing the basic ionic liquid [Bmmim][Im] (5 mL).

  • Stir the mixture magnetically at 80°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture and extract with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl ether solvent system.

Protocol 2: Gram-Scale Synthesis of 2-methyl-1,8-naphthyridine in Water using Choline Hydroxide [8][9]

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.58 g, 10 mmol) in water.

  • Add choline hydroxide (3 µL, 1 mol%).

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by simple filtration or extraction, as it is often obtained in high purity. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Solvent-Free Synthesis of 1,8-naphthyridines using CeCl₃·7H₂O [10]

  • In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of CeCl₃·7H₂O.

  • Grind the mixture using a pestle at room temperature.

  • The reaction is typically rapid and complete within a few minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with water. The product is often obtained in high purity.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in 1,8-naphthyridine synthesis.

general_workflow start Reactant Selection (2-aminonicotinaldehyde & active methylene compound) catalyst_selection Catalyst & Solvent Selection start->catalyst_selection reaction_setup Reaction Setup (Temperature, Time) catalyst_selection->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring monitoring->reaction_setup Incomplete workup Work-up & Isolation monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product (1,8-Naphthyridine) characterization->product

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

troubleshooting_yield low_yield Low Yield Observed check_catalyst Optimize Catalyst & Loading low_yield->check_catalyst check_solvent Screen Solvents (e.g., Water, Ionic Liquid) low_yield->check_solvent check_temp Optimize Reaction Temperature low_yield->check_temp check_purity Verify Reactant Purity low_yield->check_purity check_time Extend Reaction Time low_yield->check_time re_evaluate Re-evaluate Results check_catalyst->re_evaluate check_solvent->re_evaluate check_temp->re_evaluate check_purity->re_evaluate check_time->re_evaluate

Caption: Troubleshooting guide for addressing low reaction yields.

regioselectivity_control start Unsymmetrical Ketone Used poor_regio Poor Regioselectivity (Mixture of Isomers) start->poor_regio catalyst_choice Select Regioselective Catalyst (e.g., TABO) poor_regio->catalyst_choice slow_addition Implement Slow Addition of Ketone poor_regio->slow_addition improved_regio Improved Regioselectivity catalyst_choice->improved_regio slow_addition->improved_regio

Caption: Strategies for controlling regioselectivity in the Friedländer synthesis.

References

Technical Support Center: Overcoming Poor Reactivity in the Friedlander Annulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor substrate reactivity in the Friedlander annulation for quinoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedlander annulation with poorly reactive substrates.

Issue 1: Low to No Product Yield with Unreactive 2-Aminoaryl Ketones

Possible Causes:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the 2-aminoaryl ketone (e.g., -NO₂, -CN, -halogens) decreases the nucleophilicity of the amino group, slowing down the initial condensation step.

  • Steric Hindrance: Bulky substituents near the amino or carbonyl group can impede the approach of the other reactant.

  • Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to activate the unreactive substrate.

Solutions:

  • Optimize Catalyst Selection:

    • Stronger Lewis Acids: For substrates with EWGs, stronger Lewis acids can more effectively activate the carbonyl group of the 2-aminoaryl ketone. Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for these challenging substrates.[1]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective Brønsted acid catalyst that can be used under solvent-free conditions.[2][3]

    • Heterogeneous Catalysts: Solid-supported acids like Nafion NR50 or silica-supported perchloric acid (HClO₄-SiO₂) offer the advantages of easy separation and recyclability.[4][5]

  • Modify Reaction Conditions:

    • Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating, often by providing rapid and uniform heating.[4][6]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can increase the concentration of reactants and accelerate the reaction.[2][3]

Issue 2: Poor Reactivity of the α-Methylene Carbonyl Compound

Possible Causes:

  • Steric Hindrance: Bulky groups on the α-methylene ketone can hinder the initial aldol-type condensation.

  • Low Acidity of α-Protons: If the α-protons of the ketone are not sufficiently acidic, enolate formation will be slow.

Solutions:

  • Use of Co-catalysts or Promoters:

    • Amine Catalysts: For reactions with unmodified methyl ketones, cyclic secondary amines like pyrrolidine derivatives can act as effective catalysts, improving both reactivity and regioselectivity.[7][8]

  • Alternative Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for less reactive methylene compounds. Care must be taken to avoid decomposition of starting materials or products.

    • Longer Reaction Times: Monitor the reaction by TLC to determine if simply extending the reaction time leads to product formation.

Frequently Asked Questions (FAQs)

Q1: My 2-aminoaryl ketone has a strong electron-withdrawing group, and I am getting very low yields with standard acid catalysts. What should I try?

A1: For electron-deficient 2-aminoaryl ketones, a more potent catalytic system is often required. Consider using a stronger Lewis acid such as Indium(III) triflate (In(OTf)₃), which has demonstrated high efficiency for such substrates.[1] Alternatively, microwave-assisted synthesis using a solid acid catalyst like Nafion NR50 can significantly enhance reaction rates and yields.[4]

Q2: I am observing the formation of side products and my desired product is in a low yield. How can I improve the selectivity?

A2: Side product formation is often a result of harsh reaction conditions.[9] To improve selectivity, consider:

  • Milder Catalysts: Switching to a milder catalyst can help to avoid unwanted side reactions.

  • Lower Reaction Temperature: If possible, lowering the reaction temperature may favor the desired reaction pathway.

  • Solvent Optimization: The choice of solvent can influence the reaction outcome. Experiment with different solvents to find one that favors the formation of the desired product.

Q3: How can I improve the regioselectivity when using an unsymmetrical ketone?

A3: Achieving high regioselectivity with unsymmetrical ketones can be challenging. Some strategies to address this include:

  • Use of Specific Amine Catalysts: Certain pyrrolidine-based catalysts have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[7][8]

  • Slow Addition of the Ketone: A slow addition of the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity.[7]

  • Use of Ionic Liquids: Ionic liquids have been reported to solve the problem of regioselectivity in some cases.[2]

Q4: Is it possible to run the Friedlander annulation under environmentally friendly conditions?

A4: Yes, several "green" chemistry approaches have been developed for the Friedlander synthesis. These include:

  • Solvent-Free Reactions: Many catalytic systems work efficiently under solvent-free conditions, reducing solvent waste.[2][3]

  • Use of Recyclable Catalysts: Heterogeneous catalysts such as Nafion, zeolites, and various nanocatalysts can be recovered and reused.[10]

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times and reduced energy consumption.[4][6]

Data Presentation

Table 1: Comparison of Catalysts for the Friedlander Annulation of 2-Aminobenzophenone with Ethyl Acetoacetate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
No Catalyst-Neat100619[11]
In(OTf)₃5Neat800.592[1]
Bi(OTf)₃5EthanolRT290[10]
Zr(OTf)₄5Ethanol/Water60188[10]
p-TsOH10Neat1200.595[3]
MIL-53(Al)5 wt%Neat1006>95[11]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Quinolines

SubstratesCatalystMethodTimeYield (%)Reference
2-Amino-5-chlorobenzophenone + Dimedonep-TsOHConventional4 h85[3]
2-Amino-5-chlorobenzophenone + Dimedonep-TsOHMicrowave3 min96[3]
2-Aminobenzophenone + AcetylacetoneChCl·ZnCl₂Conventional2 h92[10]
2-Aminobenzophenone + AcetylacetoneChCl·ZnCl₂Microwave10 min98[10]

Experimental Protocols

Protocol 1: General Procedure for In(OTf)₃-Catalyzed Friedlander Annulation of Unreactive 2-Aminoaryl Ketones [1]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (5 mol%).

  • Reaction: Stir the mixture at 80 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Friedlander Synthesis using p-Toluenesulfonic Acid [3]

  • Reactant Preparation: In a 10 mL microwave reaction vial, mix the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and p-toluenesulfonic acid (10 mol%).

  • Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (typically 3-15 minutes).

  • Work-up: After cooling, add ethyl acetate to the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Friedlander_Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions_ketone Solutions for Unreactive Ketone cluster_solutions_methylene Solutions for Unreactive Methylene cluster_solutions_side_products Solutions for Side Products start Low Yield in Friedlander Annulation unreactive_ketone Unreactive 2-Aminoaryl Ketone? start->unreactive_ketone unreactive_methylene Unreactive Methylene Compound? unreactive_ketone->unreactive_methylene No lewis_acid Use Stronger Lewis Acid (e.g., In(OTf)₃) unreactive_ketone->lewis_acid Yes microwave Apply Microwave Irradiation unreactive_ketone->microwave Yes solid_acid Use Solid Acid Catalyst (e.g., Nafion) unreactive_ketone->solid_acid Yes side_products Side Products Observed? unreactive_methylene->side_products No amine_catalyst Use Amine Co-catalyst unreactive_methylene->amine_catalyst Yes increase_temp Increase Reaction Temperature unreactive_methylene->increase_temp Yes milder_conditions Use Milder Catalyst/Lower Temp side_products->milder_conditions Yes optimize_solvent Optimize Solvent side_products->optimize_solvent Yes

Caption: Troubleshooting workflow for low-yield Friedlander annulation.

Friedlander_Mechanism_Choice cluster_conditions Reaction Conditions cluster_pathways Mechanistic Pathways start Reaction Start: 2-Aminoaryl Ketone + Methylene Compound acidic Acidic Conditions start->acidic basic Basic Conditions start->basic aldol Aldol Condensation Pathway acidic->aldol schiff Schiff Base Formation Pathway basic->schiff end Quinoline Product aldol->end schiff->end

Caption: Influence of reaction conditions on the Friedlander mechanism.

References

Validation & Comparative

A Comparative Analysis of 1,8-Naphthyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, effective, and selective anticancer agents is a paramount objective. Among the myriad of heterocyclic scaffolds explored, 1,8-naphthyridine has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including significant potential in oncology. This guide provides a comparative study of various 1,8-naphthyridine derivatives, summarizing their anticancer activities through quantitative data, detailing key experimental protocols, and visualizing relevant biological pathways and experimental workflows.

The anticancer prowess of 1,8-naphthyridine derivatives is often attributed to their ability to intercalate with DNA and inhibit critical enzymes involved in cell proliferation and survival, such as topoisomerase II and various kinases.[1][2] Several derivatives have advanced into clinical trials, underscoring the therapeutic promise of this scaffold.[2][3] This comparative guide aims to provide an objective overview to aid in the ongoing research and development of this important class of compounds.

Comparative Anticancer Activity of 1,8-Naphthyridine Derivatives

The in vitro cytotoxic activity of various 1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below for a selection of derivatives from different studies. This allows for a direct comparison of their anticancer efficacy.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12 (a 1,8-naphthyridine-3-carboxamide)HBL-100 (Breast)1.37[4]
Compound 17 (a 1,8-naphthyridine-3-carboxamide)KB (Oral)3.7[4]
Compound 22 (a 1,8-naphthyridine-3-carboxamide)SW-620 (Colon)3.0[4]
Compound 47 (a halogen substituted 1,8-naphthyridine-3-carboxamide)MIAPaCa (Pancreatic)0.41[5]
Compound 47 (a halogen substituted 1,8-naphthyridine-3-carboxamide)K-562 (Leukemia)0.77[5]
Compound 36 (a 1,8-naphthyridine-3-carboxamide)PA-1 (Ovarian)1.19[5]
Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41[5]
Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)SW620 (Colon)1.4[5]
Compound 16 HeLa (Cervical)0.7[2][3]
Compound 16 HL-60 (Leukemia)0.1[2][3]
Compound 16 PC-3 (Prostate)5.1[2][3]
Compound 14 HeLa (Cervical)2.6[3]
Compound 14 HL-60 (Leukemia)1.5[3]
Compound 14 PC-3 (Prostate)2.7[3]
Compound 15 HeLa (Cervical)2.3[3]
Compound 15 HL-60 (Leukemia)0.8[3]
Compound 15 PC-3 (Prostate)11.4[3]
Derivative 5b MCF-7 (Breast)11.25[6][7]
Derivative 5b A549 (Lung)23.19[6][7]
Derivative 5b SiHa (Cervical)29.22[6][7]
Derivative 5e MCF-7 (Breast)13.45[6][7]
Derivative 5e A549 (Lung)26.24[6][7]
Derivative 5e SiHa (Cervical)30.18[6][7]

Key Experimental Protocols

The determination of the anticancer activity of 1,8-naphthyridine derivatives relies on robust and reproducible experimental protocols. A cornerstone of in vitro cytotoxicity testing is the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,8-Naphthyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action and Signaling Pathways

The anticancer effects of 1,8-naphthyridine derivatives are mediated through various mechanisms, with the inhibition of topoisomerase II and the modulation of key signaling pathways being prominent.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break.[5][9] This process is essential for DNA replication, transcription, and chromosome segregation.[5] Certain anticancer drugs, known as topoisomerase II poisons, act by stabilizing the transient covalent complex between the enzyme and the cleaved DNA.[6] This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[2] Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II inhibitors, contributing significantly to their cytotoxic effects.[2][3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, ultimately leading to cell growth and proliferation.[4] The inhibition of EGFR is a validated strategy in cancer therapy, and some 1,8-naphthyridine derivatives have been shown to target this pathway.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt->Proliferation Naphthyridine 1,8-Naphthyridine Derivatives Naphthyridine->EGFR

Caption: EGFR signaling pathway and the inhibitory action of 1,8-naphthyridine derivatives.

Experimental Workflow for Anticancer Evaluation

The preclinical evaluation of novel 1,8-naphthyridine derivatives as anticancer agents typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis & Characterization of 1,8-Naphthyridine Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Cell_Cycle Cell Cycle Analysis MoA->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) MoA->Apoptosis Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase II) MoA->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot for EGFR) MoA->Pathway In_Vivo In Vivo Animal Studies (Xenograft Models) MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical experimental workflow for the evaluation of anticancer agents.

References

A Comparative Guide to Purity Validation of 1,8-Naphthyridine-2-carboxylic Acid by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,8-Naphthyridine-2-carboxylic acid against other analytical techniques. It includes detailed experimental protocols and supporting data to assist in method selection and implementation.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities.[1][2] Ensuring the purity of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This guide outlines a validated HPLC method for the purity analysis of this compound and compares its performance with alternative methods.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method is the most common approach for the analysis of polar compounds like carboxylic acids.[4][5] The method described below is designed to separate this compound from potential impurities, such as starting materials from synthesis and degradation products.

Experimental Protocol: HPLC Purity Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 25% A, 75% B

    • 20-25 min: Hold at 25% A, 75% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution (100 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To demonstrate specificity, a sample can be spiked with known potential impurities, such as precursors used in Friedländer synthesis (a common route for 1,8-naphthyridines).

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Purity Analysis Comparison

The following table summarizes hypothetical data comparing the performance of HPLC with other analytical techniques for the purity assessment of a batch of this compound.

Parameter HPLC-UV UPLC-MS ¹H NMR Thin Layer Chromatography (TLC)
Purity (%) 99.599.6>99 (by integration)Semi-quantitative
LOD ~0.01%<0.005%~1% (for impurities)~0.1-0.5%
LOQ ~0.03%<0.015%~2-3% (for impurities)~0.5-1%
Specificity HighVery HighModerate to HighLow to Moderate
Quantitation ExcellentExcellentGood (relative)Poor
Throughput HighHighLowHigh

Comparison with Alternative Methods

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than conventional HPLC. The mass spectrometer provides molecular weight information, aiding in the identification of unknown impurities. While powerful, the instrumentation is more complex and expensive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural elucidation and can provide a quantitative purity assessment without the need for a reference standard of the impurity (qNMR). However, its sensitivity for detecting minor impurities is generally lower than that of chromatographic methods.

  • Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for qualitative purity assessment. It is useful for monitoring reaction progress but lacks the resolution and quantitative capabilities of HPLC.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Processing Reference_Standard Reference Standard (this compound) Standard_Solution Prepare Standard Solution (100 µg/mL) Reference_Standard->Standard_Solution Test_Sample Test Sample Sample_Solution Prepare Sample Solution (100 µg/mL) Test_Sample->Sample_Solution Inject_Samples Inject Solutions Standard_Solution->Inject_Samples Sample_Solution->Inject_Samples HPLC_System HPLC System (C18 Column, UV Detector) Acquire_Data Acquire Chromatograms HPLC_System->Acquire_Data Inject_Samples->HPLC_System Chromatographic Separation Process_Data Integrate Peaks Calculate Purity Acquire_Data->Process_Data Validate_Method ICH Guideline Validation (Specificity, Linearity, Accuracy, etc.) Process_Data->Validate_Method Final_Report Final Purity Report Validate_Method->Final_Report

Caption: Workflow for HPLC Purity Validation.

Method_Comparison_Logic cluster_methods Analytical Method Selection cluster_criteria Evaluation Criteria Purity_Requirement Purity Requirement for This compound HPLC HPLC-UV Purity_Requirement->HPLC UPLC_MS UPLC-MS Purity_Requirement->UPLC_MS NMR NMR Purity_Requirement->NMR TLC TLC Purity_Requirement->TLC Quantitation Quantitative Accuracy HPLC->Quantitation Excellent Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Specificity Specificity HPLC->Specificity High Throughput Throughput & Cost HPLC->Throughput High UPLC_MS->Quantitation Excellent UPLC_MS->Sensitivity Very High UPLC_MS->Specificity Very High UPLC_MS->Throughput High NMR->Quantitation Good (Relative) NMR->Sensitivity Low NMR->Specificity Moderate-High NMR->Throughput Low TLC->Quantitation Poor TLC->Sensitivity Moderate TLC->Specificity Low-Moderate TLC->Throughput Very High

References

A Comparative Analysis of the Biological Activities of 1,8-Naphthyridine-2-carboxylic Acid Derivatives and Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two pivotal classes of heterocyclic compounds.

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a cornerstone of medicinal chemistry. In this context, nitrogen-containing heterocyclic compounds have emerged as a versatile scaffold for drug discovery. Among these, the 1,8-naphthyridine and quinolone cores have been the subject of extensive research, leading to the development of numerous clinically significant drugs. This guide provides a detailed comparison of the biological activities of 1,8-naphthyridine-2-carboxylic acid derivatives and quinolones, supported by experimental data, protocols, and mechanistic insights.

Structural and Mechanistic Overview

Quinolones are a well-established class of synthetic antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline skeleton. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4][5] By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to an arrest of DNA replication and ultimately cell death.[1][3] The first-generation quinolone, nalidixic acid, itself a 1,8-naphthyridine derivative, laid the groundwork for the development of the broader and more potent fluoroquinolone class.[2]

The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[6] Derivatives of 1,8-naphthyridine, including those with a carboxylic acid moiety, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8] Notably, many 1,8-naphthyridine derivatives share a similar mechanism of action with quinolones, targeting bacterial DNA gyrase and topoisomerase.[9][10] This shared mechanistic basis makes a direct comparison of their biological activities particularly relevant.

Comparative Antibacterial Activity

The antibacterial efficacy of 1,8-naphthyridine derivatives and quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative compounds from both classes against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Streptococcus pneumoniae
1,8-Naphthyridine Derivatives
Nalidixic Acid>128>128-
Enoxacin0.25-112
Trovafloxacin0.060.120.06
Zabofloxacin0.015-0.060.03-0.12≤0.008-0.015
Compound 11e¹-≤0.015-0.03≤0.015-0.03
Quinolones
Ciprofloxacin0.25-10.5-21-4
Levofloxacin0.25-11-21-2
Moxifloxacin0.06-0.250.12-0.50.12-0.25
Vancomycin (Control)0.5-21-20.25-0.5

¹ 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[11]

Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria

Compound/DrugEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
1,8-Naphthyridine Derivatives
Nalidixic Acid4-16>1288-32
Enoxacin0.06-0.251-40.12-0.5
Trovafloxacin≤0.03-0.060.5-2≤0.03-0.12
Zabofloxacin0.03-0.120.5-20.06-0.25
Quinolones
Ciprofloxacin≤0.015-0.060.25-1≤0.015-0.12
Levofloxacin≤0.03-0.120.5-4≤0.03-0.25
Moxifloxacin≤0.03-0.121-80.06-0.25

Note: Data compiled from multiple sources. Ranges may vary depending on the specific strains and testing conditions.

From the data, it is evident that newer generation 1,8-naphthyridine derivatives, such as zabofloxacin and trovafloxacin, exhibit potent antibacterial activity, often comparable or superior to established quinolones like ciprofloxacin and levofloxacin, particularly against Gram-positive organisms.[11] Some novel 1,8-naphthyridine compounds have shown excellent activity against multi-drug resistant strains.[11]

Mechanism of Action: A Visual Representation

The antibacterial action of both quinolones and many 1,8-naphthyridine derivatives converges on the disruption of DNA replication. The following diagram illustrates this shared signaling pathway.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_dna DNA Replication drug Quinolone or 1,8-Naphthyridine Derivative entry Cell Entry (Porins/Diffusion) drug->entry gyrase DNA Gyrase (Topoisomerase II) entry->gyrase topoIV Topoisomerase IV entry->topoIV cleaved_complex Ternary Complex (Drug-Enzyme-DNA) gyrase->cleaved_complex Inhibition topoIV->cleaved_complex Inhibition dna Bacterial DNA dna->gyrase dna->topoIV replication_fork Replication Fork Stalling cleaved_complex->replication_fork ds_breaks Double-Strand Breaks replication_fork->ds_breaks death Cell Death ds_breaks->death

Caption: Mechanism of antibacterial action for quinolones and 1,8-naphthyridine derivatives.

Beyond Antibacterial Activity: A Glimpse into Other Biological Effects

While the antibacterial properties are most prominent, derivatives of this compound have been investigated for a range of other therapeutic applications.

  • Anticancer Activity: Certain novel 1,8-naphthyridine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma.[12]

  • Anti-inflammatory Properties: A recent study highlighted the anti-inflammatory and anti-migratory effects of a 1,8-naphthyridine-2-carboxamide derivative in LPS-treated microglial cells, suggesting potential applications in neuroinflammatory diseases.[13] The mechanism was linked to the suppression of ROS generation and the TLR4/Myd88/NF-κB signaling pathway.[13]

  • Gastric Antisecretory Effects: Specific 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown potent gastric antisecretory properties, proving more potent than cimetidine in rat models.[14]

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. Below is a detailed methodology for a key assay used to determine antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the 1,8-naphthyridine derivatives and quinolones in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

The following diagram outlines the general workflow for this experimental protocol.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Both this compound derivatives and quinolones represent crucial classes of compounds in the landscape of antimicrobial agents. While quinolones are well-established, the ongoing research into 1,8-naphthyridine derivatives reveals a promising pipeline of molecules with potent and diverse biological activities. The structural similarity and shared mechanism of action provide a solid foundation for comparative studies and the rational design of new therapeutic agents. The data presented herein underscores the potential of the 1,8-naphthyridine scaffold to yield next-generation drugs that can address the challenges of antimicrobial resistance and expand into other therapeutic areas such as oncology and inflammatory diseases. For researchers, the detailed protocols and mechanistic diagrams offer a practical guide for further investigation and development in this exciting field.

References

The Evolving Landscape of 1,8-Naphthyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 1,8-naphthyridine derivatives reveals a versatile scaffold with significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comparative analysis of recent SAR studies, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying biological mechanisms to aid researchers and drug development professionals in navigating this promising chemical space.

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered immense interest in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1][2] Over the past five years, extensive research has focused on elucidating the structure-activity relationships (SAR) of these compounds, aiming to optimize their potency and selectivity for various biological targets.[1] This has led to the identification of derivatives with potent anticancer, antimicrobial, antioxidant, and kinase inhibitory activities.[3][4][5]

Comparative Analysis of Biological Activities

Recent studies have highlighted the broad therapeutic potential of 1,8-naphthyridine derivatives. These compounds have been extensively evaluated for their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, among other activities.[2][5] The versatility of the 1,8-naphthyridine scaffold allows for molecular modifications that can significantly enhance its interaction with specific biological targets.[6]

Anticancer Activity

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as anticancer agents.[4][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, disruption of microtubule assembly, and modulation of key signaling pathways involved in cancer progression.[6]

SAR studies have revealed that substitutions at various positions of the 1,8-naphthyridine ring system play a crucial role in determining the anticancer potency. For instance, the presence of electron-withdrawing groups and hydrogen bond donors has been shown to substantially enhance cytotoxic effects.[8] In a series of novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[8][9]-naphthyridine and imidazo[1,2-a][8][9]-naphthyridine derivatives, compounds 5b and 5e displayed the most potent activity against MCF-7, A549, and SiHa human cancer cell lines, with IC50 values in the low micromolar range.[8]

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)SiHa IC50 (µM)
5b 11.25 ± 0.0923.19 ± 0.4529.22 ± 0.35
5e 13.45 ± 0.0926.24 ± 0.4130.18 ± 0.39
Table 1: In vitro anticancer activity of selected 1,8-naphthyridine derivatives.[8]

Furthermore, certain 1,8-naphthyridine derivatives have demonstrated potency comparable to or greater than established anticancer drugs like colchicine.[6] For example, compounds 14 , 15 , and 16 from one study were more potent than colchicine against HeLa, HL-60, and PC-3 cancer cell lines, with compound 16 exhibiting IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM, respectively.[6]

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents, with nalidixic acid being a notable early example.[3] Recent research continues to explore new derivatives with enhanced potency and a broader spectrum of activity against resistant bacterial and fungal strains.[3][10]

In a study evaluating bis(trifluoromethyl)phenyl-quinoline-benzamide-[8][9]-naphthyridine and imidazo[1,2-a][8][9]-naphthyridine derivatives, compounds 5b and 5e demonstrated significant activity against screened microorganisms.[3] Specifically, compound 5b exhibited potent antibacterial activity with MIC values of 26 µg/mL and 28.5 µg/mL, comparable to the reference drug Nalidixic acid.[3]

Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to potentiate the efficacy of existing antibiotics.[11][12] For instance, certain derivatives were found to decrease the Minimum Inhibitory Concentration (MIC) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating a synergistic effect.[11][12] This suggests a potential role for these compounds as antibiotic adjuvants to combat drug resistance.[11]

Enzyme Inhibition

The 1,8-naphthyridine core has also been identified as a privileged scaffold for designing inhibitors of various enzymes implicated in disease. Notably, derivatives have been developed as potent inhibitors of protein kinase CK2, Aurora kinases, carbonic anhydrases, and alkaline phosphatases.[13][14][15]

For example, the discovery of CX-4945, a 5-(3-chlorophenylamino)benzo[c][16][17]naphthyridine-8-carboxylic acid, marked the first clinical-stage inhibitor of protein kinase CK2.[13] Structure-guided optimization led to a derivative with a Ki of 0.38 nM, demonstrating high selectivity and oral bioavailability.[13] Similarly, a series of 5H-benzo[c][8][9]naphthyridin-6-one derivatives were synthesized and screened for their inhibitory activity against Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized 1,8-naphthyridine derivatives against various human cancer cell lines (e.g., HeLa, HL-60, PC-3, MCF-7, A549, SiHa) is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., colchicine, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the 1,8-naphthyridine derivatives against various bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the complex relationships between chemical structure, biological activity, and underlying mechanisms, graphical representations are invaluable.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization start Lead Compound (1,8-Naphthyridine Core) mod Chemical Modification (Substitution at R1, R2, etc.) start->mod Identify Modification Sites synth Synthesis of Derivative Library mod->synth Generate Analogs bio_screen In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) synth->bio_screen Test Biological Activity quant_data Quantitative Data (IC50, MIC) bio_screen->quant_data Generate Data sar Structure-Activity Relationship (SAR) Analysis quant_data->sar Analyze Data optimize Lead Optimization sar->optimize Identify Key Moieties optimize->mod Iterative Design new_lead Optimized Lead Compound optimize->new_lead Select Candidate

Caption: General workflow for structure-activity relationship (SAR) studies of 1,8-naphthyridine derivatives.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway atp ATP kinase Protein Kinase (e.g., CK2, Aurora Kinase) atp->kinase substrate Substrate Protein kinase->substrate Binds p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor 1,8-Naphthyridine Inhibitor inhibitor->kinase Competitively Binds (ATP-binding site)

Caption: Mechanism of action for 1,8-naphthyridine derivatives as competitive kinase inhibitors.

References

comparative analysis of different synthetic methods for 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, driving the continuous development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to 1,8-naphthyridines, catering to researchers, scientists, and professionals in drug development. The comparison encompasses modern techniques such as the Friedländer annulation, multicomponent reactions, and microwave-assisted synthesis, alongside classical methods including the Skraup, Gould-Jacobs, and Doebner-von Miller reactions.

Modern Synthetic Approaches

Modern synthetic strategies for 1,8-naphthyridines often prioritize efficiency, atom economy, and mild reaction conditions, offering significant advantages over classical methods.

Friedländer Annulation

The Friedländer annulation is one of the most widely employed and versatile methods for synthesizing 1,8-naphthyridines. It involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group. This reaction can be catalyzed by either acids or bases and has been adapted for various conditions, including green chemistry approaches.[1][2]

Data Presentation

Catalyst/ConditionsActive Methylene CompoundReaction TimeTemperatureYield (%)Reference
Choline hydroxide (1 mol%) in H₂OAcetone6 h50 °C>90[3]
DABCO (20 mol%), Microwave (600W)Substituted acetophenones2-5 min-74-86[1]
Piperidine, Solvent-freeEthyl acetoacetate10 minRoom Temp.90[2]
[Bmmim][Im] (ionic liquid)2-Phenylacetophenone24 h80 °C90[4]
CeCl₃·7H₂O, GrindingEthyl trifluoroacetoacetate5.5 minRoom Temp.92[4]

Experimental Protocol: Gram-Scale Synthesis in Water using Choline Hydroxide [3]

  • In a reaction vessel, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (e.g., acetone, 0.5 mmol).

  • Add 1 mL of water to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Reaction Workflow

Friedlander_Workflow Reactants 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound Mixing Mix with Catalyst (e.g., Choline Hydroxide) in Solvent (e.g., H₂O) Reactants->Mixing Reaction Heat and Stir (e.g., 50°C, 6h) Mixing->Reaction Workup Cool, Extract with Organic Solvent Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 1,8-Naphthyridine Derivative Purification->Product

General workflow for the Friedländer synthesis of 1,8-naphthyridines.
Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules like 1,8-naphthyridines in a single step from three or more starting materials. These reactions are highly atom-economical and allow for the rapid generation of diverse molecular libraries.

A common MCR approach for 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and a compound with an active methylene group, such as malononitrile or a β-ketoester.[5][6]

Data Presentation

CatalystSolventReaction TimeTemperatureYield (%)Reference
N-BromosulfonamideAcetonitrile2-4 hRoom Temp.65-90[5]
Ammonium metavanadateMethanol3-5 hRoom Temp.80-92[5]
SiO₂/Fe₃O₄ NanoparticlesSolvent-free30-60 minRoom Temp.High[5]
Iodine (5 mol%)Ethanol1.5-2 hReflux85-94[5]

Experimental Protocol: N-Bromosulfonamide Catalyzed Synthesis [5]

  • To a mixture of 2-aminopyridine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile (5 mL), add a catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA).

  • Stir the reaction mixture at room temperature for the time specified (typically 2-4 hours), monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and wash the solid with cold ethanol to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to afford the pure 1,8-naphthyridine derivative.

Reaction Mechanism

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ Aldehyde->Intermediate1 Base Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Adduct Intermediate1->Intermediate2 Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product 1,8-Naphthyridine Intermediate3->Product

Plausible mechanism for a three-component synthesis of 1,8-naphthyridines.
Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating.[1][7] This technology is particularly effective for the synthesis of 1,8-naphthyridines via various reaction types, including the Friedländer annulation and multicomponent reactions.

Data Presentation

Reaction TypeReactantsMicrowave PowerReaction TimeYield (%)Reference
Friedländer2-Aminonicotinaldehyde, Substituted Acetophenones600 W2-5 min74-86[1]
Three-component2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium Acetate240 W10-12 min68-82[7]
Vilsmeier-HaackN-(pyridin-2-yl)acetamide---[8]
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate-5 min47[9]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis [1]

  • In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (e.g., a substituted acetophenone, 0.01 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%).

  • Subject the mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes).

  • Monitor the reaction completion by TLC.

  • After cooling, add ice-cold water to the reaction mixture.

  • Work up with dilute HCl.

  • Filter the separated solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure 1,8-naphthyridine derivative.

Classical Synthetic Approaches

While often requiring harsher conditions and providing lower yields, classical methods for quinoline synthesis have been adapted for the preparation of 1,8-naphthyridines and remain relevant in certain contexts.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines by using an aminopyridine as the starting material.[10][11] The reaction typically involves heating the aminopyridine with glycerol, a dehydrating agent (e.g., sulfuric acid), and an oxidizing agent. The reaction is notoriously vigorous and often results in low to moderate yields for 1,8-naphthyridines.[12]

Experimental Protocol: General Procedure for Skraup Synthesis of Naphthyridines [13]

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of the aminopyridine (e.g., 2-aminopyridine) and glycerol.

  • Add an oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate).

  • Heat the mixture, often to high temperatures (e.g., 140-160 °C), for several hours. The reaction can be highly exothermic.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., sodium hydroxide).

  • Isolate the crude product by extraction with an organic solvent.

  • Purify the product by distillation or recrystallization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is primarily used for the synthesis of 4-hydroxyquinolines and can be extended to the preparation of 4-hydroxy-1,8-naphthyridines.[14][15] The reaction involves the condensation of an aminopyridine with a substituted malonic ester, followed by thermal cyclization.[14][16]

Reaction Pathway

Gould_Jacobs_Pathway Start 2-Aminopyridine + Diethyl ethoxymethylenemalonate Condensation Condensation (Heat) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Hydrolysis Hydrolysis (e.g., NaOH) Cyclization->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product 4-Hydroxy-1,8-naphthyridine Decarboxylation->Product

General pathway for the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridines.
Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines.[13][17] Its application to 1,8-naphthyridine synthesis from 2-aminopyridines has been reported, though it can be limited by the reactivity of the aminopyridine.[18] The use of electron-releasing groups on the 2-aminopyridine ring can facilitate the cyclization to form the 1,8-naphthyridine core.[18]

Comparative Summary

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Friedländer Annulation Condensation of 2-aminopyridine-3-carbaldehyde with an active methylene compound.High versatility, good to excellent yields, relatively mild conditions.[3][4]Starting materials may not be readily available.
Multicomponent Reactions One-pot synthesis from three or more starting materials.High atom economy, operational simplicity, rapid generation of diversity.[5]Optimization can be complex, yields can be variable.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Dramatically reduced reaction times, often higher yields, cleaner reactions.[1][7]Requires specialized equipment.
Skraup Synthesis Reaction of an aminopyridine with glycerol, acid, and an oxidizing agent.Uses simple starting materials.Harsh reaction conditions, often violent, low yields, significant side products.[12]
Gould-Jacobs Reaction Synthesis of 4-hydroxy-1,8-naphthyridines via condensation and cyclization.Provides access to 4-hydroxy substituted derivatives.Requires high temperatures for cyclization, multi-step process.[14][15]
Doebner-von Miller Reaction Reaction of 2-aminopyridine with α,β-unsaturated carbonyls.One-step process.Limited examples for 1,8-naphthyridines, can have regioselectivity issues.[18]

Conclusion

The synthesis of 1,8-naphthyridines has evolved significantly, with modern methods such as the Friedländer annulation, multicomponent reactions, and microwave-assisted synthesis offering clear advantages in terms of efficiency, yield, and reaction conditions. These methods are generally preferred for the construction of diverse and functionalized 1,8-naphthyridine derivatives. While classical methods like the Skraup, Gould-Jacobs, and Doebner-von Miller reactions provide historical context and can be useful in specific cases, they are often hampered by harsh conditions and lower yields when applied to the synthesis of 1,8-naphthyridines. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.

References

assessing the efficacy of 1,8-naphthyridine compounds against multi-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising candidates, 1,8-naphthyridine derivatives have emerged as a powerful class of compounds demonstrating significant efficacy against a spectrum of multi-drug resistant (MDR) bacteria. This guide provides a comprehensive comparison of the performance of various 1,8-naphthyridine compounds against clinically relevant resistant pathogens, supported by experimental data and detailed methodologies.

Comparative Antibacterial Efficacy

The in vitro activity of novel 1,8-naphthyridine derivatives against a panel of multi-resistant bacterial strains is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the potency of these compounds compared to existing antibiotics. Lower MIC values indicate greater efficacy.

Compound/DrugStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coli (ESBL-producing)Pseudomonas aeruginosa (MDR)Reference
1,8-Naphthyridine Derivatives
Compound 141.95-1.95-[1]
ANA-12----[2][3]
1,8-NA + Ofloxacin--4-[4]
1,8-NA + Lomefloxacin--2-[4]
PD 1316280.125-0.250.50.1250.5
Comparator Antibiotics
Ciprofloxacin----[1]
Ofloxacin (alone)--32-[4]
Lomefloxacin (alone)--16-[4]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of 1,8-naphthyridine compounds involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

By binding to the enzyme-DNA complex, 1,8-naphthyridines stabilize the transient double-stranded DNA breaks created by the enzymes.[7][8] This prevents the re-ligation of the DNA strands, leading to the accumulation of these breaks. The stalled replication forks and the accumulation of DNA damage trigger the bacterial SOS response, a complex cellular mechanism to repair DNA. However, when the damage is overwhelming, this pathway ultimately leads to programmed cell death (apoptosis).[5]

1,8-Naphthyridine_Mechanism Mechanism of Action of 1,8-Naphthyridine Compounds Naphthyridine 1,8-Naphthyridine Compound Gyrase DNA Gyrase / Topoisomerase IV Naphthyridine->Gyrase Inhibition DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Blocks DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Leads to SOS SOS Response DS_Breaks->SOS Induces Cell_Death Bacterial Cell Death SOS->Cell_Death Triggers

Inhibitory action of 1,8-naphthyridines on bacterial DNA replication pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9][10][11]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • 1,8-Naphthyridine Compounds: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the 1,8-naphthyridine compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Bacterial Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

1. Preparation of Reagents:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8 mM HCl in isopropanol).

2. Assay Procedure:

  • Cell Treatment: Expose the bacterial cells to various concentrations of the 1,8-naphthyridine compounds in a 96-well plate for a predetermined time.

  • Addition of MTT: Add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Experimental_Workflow General Experimental Workflow for Efficacy Assessment Start Start: Bacterial Strain Selection (Multi-Resistant) MIC MIC Determination (Broth Microdilution) Start->MIC Viability Bacterial Viability Assay (e.g., MTT, Resazurin) MIC->Viability Confirm inhibitory concentrations Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Conclusion Conclusion: Efficacy Assessment Data_Analysis->Conclusion

Workflow for assessing the antibacterial efficacy of 1,8-naphthyridine compounds.

Conclusion

The presented data underscores the significant potential of 1,8-naphthyridine derivatives as a valuable class of antibacterial agents to combat the growing threat of multi-drug resistant bacteria. Their potent in vitro activity against a range of clinically important pathogens, coupled with a well-defined mechanism of action targeting essential bacterial enzymes, makes them promising candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to evaluate and compare the efficacy of new 1,8-naphthyridine analogues, thereby accelerating the discovery of next-generation antibiotics.

References

Validating Synthesized 1,8-Naphthyridine Structures: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of newly synthesized compounds is a critical step. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of two primary techniques for the structural validation of synthesized 1,8-naphthyridine derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis and Purification Overview

The Friedländer annulation is one of the most common and efficient methods for synthesizing the 1,8-naphthyridine core.[1] This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or β-ketoester.[1][3] Recent advancements have focused on greener synthesis methods, utilizing water as a solvent and biocompatible catalysts.[4]

Following synthesis, purification is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include recrystallization, acid washing to remove basic impurities, and silica gel column chromatography.[5] The purity of the final compound is typically assessed by Thin-Layer Chromatography (TLC) before proceeding to structural analysis.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Transfer the solution into a 5 mm NMR tube.[6]

Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[6][7]

  • ¹H NMR: Acquire the proton NMR spectrum. Typically, 16-64 scans are sufficient to obtain a spectrum with a good signal-to-noise ratio.[6]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans is often required for ¹³C due to its lower natural abundance.[6] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity between protons and carbons.[8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Sample Preparation:

  • Prepare a dilute solution of the 1,8-naphthyridine derivative (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[6]

Instrumentation and Data Acquisition:

  • Use a mass spectrometer with an appropriate ionization source. Electrospray Ionization (ESI) is common for polar molecules, while Electron Impact (EI) can also be used.[6]

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Liquid Chromatography (LC-MS).[6]

  • Acquire the mass spectrum over a relevant m/z range to detect the molecular ion peak.[6] High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition by providing highly accurate mass measurements.[7]

Data Presentation and Comparison

The following tables provide representative spectroscopic data for a hypothetical 2,3-disubstituted-1,8-naphthyridine derivative. The exact values will vary depending on the specific substituents and the solvent used.

Table 1: Representative ¹H NMR Data for a 1,8-Naphthyridine Derivative

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2dd~4.5, 1.8
H-48.0 - 8.4dd~8.0, 1.8
H-57.8 - 8.2dd~8.0, 1.5
H-67.2 - 7.6dd~8.0, 4.5
H-78.5 - 8.9dd~4.5, 1.5
SubstituentVariesVariesVaries

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Data is based on typical values for the 1,8-naphthyridine core.[8]

Table 2: Representative ¹³C NMR Data for a 1,8-Naphthyridine Derivative

Carbon PositionChemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-4a155 - 160
C-5120 - 125
C-6125 - 130
C-7148 - 152
C-8a145 - 150
SubstituentVaries

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical values.[1][8]

Table 3: Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry, electronic environment).[9]Non-destructive; provides unambiguous structural elucidation.[10]Requires larger sample amounts (mg); sensitive to sample purity.
Mass Spectrometry Molecular weight and elemental formula.[9]High sensitivity (µg to ng); can be coupled with chromatography for mixture analysis.[6]Destructive; provides limited structural information on its own; isomers can be difficult to distinguish.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms empirical formula.Requires pure sample; does not provide structural information.
IR Spectroscopy Presence of specific functional groups.Fast and simple.Provides limited information for complex molecules; often used as a complementary technique.[11]

Table 4: Expected Mass Spectrometry Data

Ion TypeDescriptionExpected m/z
[M+H]⁺ Protonated molecular ion (common in ESI)Molecular Weight + 1.0078
[M+Na]⁺ Sodiated molecular ion (common in ESI)Molecular Weight + 22.9898
M⁺˙ Radical cation (common in EI)Molecular Weight

Note: The observed m/z values are crucial for confirming the molecular weight of the synthesized compound.[6][12]

Visualization of Validation Workflow

The following diagram illustrates the general workflow from the synthesis of a 1,8-naphthyridine derivative to its final structural validation.

G cluster_val Validation Methods start Synthesis (e.g., Friedländer Reaction) workup Reaction Workup (Extraction, Washing) start->workup purification Purification (Chromatography/Recrystallization) workup->purification purity_check Purity Assessment (TLC, mp) purification->purity_check validation Structural Validation purity_check->validation nmr NMR Spectroscopy (¹H, ¹³C, 2D) validation->nmr ms Mass Spectrometry (LRMS, HRMS) validation->ms other Other Techniques (IR, Elemental Analysis) validation->other final Validated Structure nmr->final ms->final other->final

Caption: Workflow for the synthesis and validation of 1,8-naphthyridine derivatives.

Conclusion

The structural validation of synthesized 1,8-naphthyridine derivatives relies heavily on the combined use of NMR spectroscopy and mass spectrometry. While MS provides a rapid and sensitive confirmation of the molecular weight and elemental formula, NMR offers an unparalleled, in-depth view of the molecular structure, confirming the precise arrangement and connectivity of atoms. For researchers in drug discovery and medicinal chemistry, a thorough understanding and application of these techniques are indispensable for ensuring the identity and purity of novel compounds, thereby forming a solid foundation for subsequent biological evaluation.[13][14] Complementary methods like IR spectroscopy and elemental analysis further strengthen the structural assignment, providing a comprehensive characterization package.

References

A Comparative Analysis of the Cytotoxicity of Novel 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of recently developed 1,8-naphthyridine derivatives against various cancer cell lines. The data presented is compiled from recent peer-reviewed studies and aims to facilitate the objective assessment of these compounds as potential anticancer agents.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] Several 1,8-naphthyridine derivatives have been investigated as potential anticancer agents, with some, like SNS-595, advancing to clinical trials.[2][4] The mechanism of action for some of these compounds involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1] This guide focuses on the comparative cytotoxicity of various novel 1,8-naphthyridine derivatives, presenting key experimental data to aid in structure-activity relationship (SAR) studies and further drug development.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected novel 1,8-naphthyridine derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity (IC50, µM) of 1,8-Naphthyridine-3-Carboxamide Derivatives

CompoundMIAPaCa (Pancreatic)K-562 (Leukemia)PA-1 (Ovarian)SW620 (Colon)HBL-100 (Breast)KB (Oral)
29 --0.41[4][5]1.4[4][5]--
36 --1.19[4]---
47 0.41[4]0.77[4]----
12 ----1.37[6]-
17 -----3.7[6]
22 ---3.0[6]--

Table 2: Cytotoxicity (IC50, µM) of various C-2 and C-7 Substituted 1,8-Naphthyridine Derivatives

CompoundHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)
14 < Colchicine< Colchicine< Colchicine
15 < Colchicine< Colchicine< Colchicine
16 0.7[1]0.1[1]5.1[1]
Colchicine (Reference) 23.6[1]7.8[1]19.7[1]

Table 3: Cytotoxicity (IC50, µM) of other Novel 1,8-Naphthyridine Derivatives

CompoundMCF-7 (Breast)A549 (Lung)SiHa (Cervical)HepG2 (Liver)
5b 11.25[7]23.19[7]29.22[7]-
5e 13.45[7]26.24[7]30.18[7]-
9b ---0.048[8]
Doxorubicin (Reference) ---0.04[8]

Experimental Protocols

The most commonly employed method for assessing the cytotoxicity of these 1,8-naphthyridine derivatives was the MTT assay.[1]

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 1,8-Naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Novel 1,8-Naphthyridine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis apoptosis Apoptosis Assays data_analysis->apoptosis Lead Compounds cell_cycle Cell Cycle Analysis data_analysis->cell_cycle pathway Signaling Pathway Analysis data_analysis->pathway

Caption: General experimental workflow for the evaluation of novel 1,8-naphthyridine derivatives.

Proposed Signaling Pathway: Topoisomerase II Inhibition

Some 1,8-naphthyridine derivatives are known to exert their anticancer effects by targeting topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis.

topoisomerase_pathway naphthyridine 1,8-Naphthyridine Derivative topo_ii Topoisomerase II naphthyridine->topo_ii Binds to DNA-Topo II complex dna_cleavage Inhibition of DNA Re-ligation topo_ii->dna_cleavage Inhibits dna_breaks Accumulation of DNA Double-Strand Breaks dna_cleavage->dna_breaks damage_response DNA Damage Response Activation dna_breaks->damage_response apoptosis Apoptosis damage_response->apoptosis

Caption: Proposed mechanism of action via Topoisomerase II inhibition.

References

A Comparative Guide to 1,8-Naphthyridine-Based Anticancer Drug Candidates: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In the realm of oncology, derivatives of 1,8-naphthyridine have emerged as a promising class of anticancer agents, with some candidates progressing to clinical trials.[2] This guide provides a comparative analysis of select 1,8-naphthyridine-based drug candidates, focusing on their in vitro cytotoxicity and in vivo performance, supported by experimental data and detailed protocols.

Comparative In Vitro Efficacy

A series of novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their potential as topoisomerase II (Topo II) inhibitors.[3] Among these, compounds 5g and 5p have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3] The in vitro cytotoxicity of these compounds, along with a standard chemotherapeutic agent, doxorubicin, is summarized below.

CompoundCancer Cell LineIC50 (µM)Selectivity Index (SI) vs. WI38 Normal Cells
5g HepG-2 (Liver)1.80 ± 0.1110.05
HCT-116 (Colon)2.10 ± 0.148.61
MCF-7 (Breast)2.50 ± 0.217.24
5p HepG-2 (Liver)1.20 ± 0.0917.58
HCT-116 (Colon)1.50 ± 0.1214.06
MCF-7 (Breast)1.90 ± 0.1511.10
Doxorubicin HepG-2 (Liver)0.98 ± 0.071.22
HCT-116 (Colon)1.10 ± 0.091.09
MCF-7 (Breast)1.30 ± 0.110.92

Data sourced from a study on novel substituted 1,8-naphthyridines.[3]

Notably, compounds 5g and 5p exhibit high selectivity for cancer cells over normal cells, a critical attribute for potential therapeutic agents.[3] Compound 5p , in particular, shows a superior selectivity index compared to doxorubicin.[3]

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for compounds 5g and 5p has been identified as the inhibition of topoisomerase II, a crucial enzyme in DNA replication and cell division.[3] An in vitro plasmid-based Topo II inhibition assay revealed that both compounds effectively inhibit the enzyme, with 5p demonstrating more potent inhibitory activity.[3] This inhibition of Topo II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3]

dot

Topoisomerase_II_Inhibition cluster_0 Cancer Cell 1,8-Naphthyridine\n(e.g., 5p) 1,8-Naphthyridine (e.g., 5p) Topo_II Topoisomerase II 1,8-Naphthyridine\n(e.g., 5p)->Topo_II Inhibits Cleavable_Complex Stabilized Topo II- DNA Cleavable Complex Topo_II->Cleavable_Complex Forms DNA_DSB DNA Double-Strand Breaks Cleavable_Complex->DNA_DSB Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and S phase) DNA_DSB->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of 1,8-naphthyridine derivatives.

In Vivo Evaluation: Biodistribution Studies

To assess the in vivo behavior of these promising candidates, a biodistribution study was conducted using radioiodinated compound 5p in mice bearing solid tumors.[3] The study revealed a selective localization of the compound at the tumor site, which is a desirable characteristic for an anticancer agent as it can lead to higher efficacy and reduced systemic toxicity.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the 1,8-naphthyridine derivatives against cancer cell lines.

Materials:

  • 1,8-naphthyridine compounds

  • Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) and a normal cell line (e.g., WI38)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 1,8-naphthyridine derivatives A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

In Vitro Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay determines the inhibitory effect of the compounds on the catalytic activity of topoisomerase II.[3]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • ATP

  • 1,8-naphthyridine compounds

  • Loading dye

  • Agarose gel

  • Ethidium bromide

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and ATP.

  • Compound Addition: Add the 1,8-naphthyridine compounds at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding loading dye.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.[2][4][5][6][7]

Signaling Pathway Involvement

The cytotoxic effects of many anticancer agents, including those targeting topoisomerase II, often converge on critical cell signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt pathway is a key regulator of these processes and is frequently dysregulated in cancer.[8][9][10] Inhibition of topoisomerase II can lead to DNA damage, which in turn can modulate the activity of the PI3K/Akt pathway, ultimately influencing the cell's fate.

dot

PI3K_Akt_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (induced by Topo II inhibition) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 PI3K PI3K p53->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Simplified PI3K/Akt signaling pathway in response to DNA damage.

Conclusion

The 1,8-naphthyridine derivatives, particularly compound 5p , represent a promising avenue for the development of novel anticancer therapeutics.[3] Their potent in vitro cytotoxicity, high selectivity for cancer cells, and favorable in vivo biodistribution underscore their potential.[3] The mechanism of action through topoisomerase II inhibition provides a solid rationale for their anticancer effects.[3] Further preclinical development, including comprehensive in vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,8-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,8-Naphthyridine-2-carboxylic acid, ensuring compliance and minimizing risk.

Core Principle: Treat as Hazardous Waste

Unless explicitly determined to be non-hazardous by a qualified environmental health and safety (EHS) professional, all waste containing this compound must be managed as hazardous chemical waste.[1] This approach ensures the highest level of safety and regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3]To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or if working outside of a well-ventilated area.[1][4]To avoid the inhalation of dust particles.
Protective Clothing A standard laboratory coat.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in the regular trash. [3]

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.[1] Keep solid and liquid waste streams separate.

    • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible wastes. For instance, keep acidic waste separate from bases.

  • Container Management:

    • Use containers that are compatible with the chemical. Whenever possible, use the original container.

    • Ensure containers are in good condition and are kept securely closed except when adding waste.

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS department or contractor with an accurate description of the waste.

Note on Neutralization: While some simple carboxylic acids may be neutralized for drain disposal under specific conditions, this is not recommended for this compound without explicit approval from your institution's EHS department. The complex structure of this molecule may present additional hazards.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, prevent further spread of the material.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's emergency response team or EHS department immediately.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Wash the affected area immediately with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated SOLID hazardous waste container. is_solid->collect_solid Solid collect_liquid Collect in a designated LIQUID hazardous waste container. is_solid->collect_liquid Liquid label_container Label container clearly: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container store_waste Store in a secure satellite accumulation area. label_container->store_waste contact_ehs Contact EHS or a licensed waste disposal contractor for pickup. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,8-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,8-Naphthyridine-2-carboxylic Acid

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 215523-34-5). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

The primary identified hazard for this compound is serious eye irritation.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, the Globally Harmonized System (GHS) classification indicates a warning for this specific hazard.[1][2] Therefore, a cautious approach assuming potential for skin and respiratory irritation, based on structurally similar compounds, is recommended.

Minimum Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to prevent contact with eyes, the primary hazard.[1]
Hand Protection Nitrile GlovesTo prevent skin contact. For prolonged or repeated contact, consider double-gloving.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if dusts are generated or if working outside of a fume hood.
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe working environment.

  • Preparation and Area Designation:

    • Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Compound Handling:

    • Weighing: Handle the solid compound carefully to avoid generating dust. Use a spatula and weigh the material on a tared weigh paper or in a suitable container within the fume hood.

    • Dissolving: Add solvents to the solid slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle or water bath.

    • Transfers: Use appropriate glassware for all transfers. Ensure containers are clearly labeled.

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

    • Decontaminate all non-disposable equipment used.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh papers, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with your institution's guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific hazardous waste disposal procedures.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve/React weigh->dissolve transfer Transfer Solutions dissolve->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands eye_contact Eye Contact: Flush for 15 min skin_contact Skin Contact: Wash with Soap & Water inhalation Inhalation: Move to Fresh Air ingestion Ingestion: Seek Medical Attention

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.